molecular formula C6H3Cl3O3S B1360072 2,4,5-Trichlorobenzenesulfonic acid CAS No. 6378-25-2

2,4,5-Trichlorobenzenesulfonic acid

Cat. No.: B1360072
CAS No.: 6378-25-2
M. Wt: 261.5 g/mol
InChI Key: LEDKKDPOPIKMSZ-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H3Cl3O3S and its molecular weight is 261.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trichlorobenzenesulfonic acid
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InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDKKDPOPIKMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2045072
Record name 2,4,5-Trichlorobenzenesulfonic acid
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Molecular Weight

261.5 g/mol
Source PubChem
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CAS No.

6378-25-2
Record name 2,4,5-Trichlorobenzenesulfonic acid
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Record name 2,4,5-Trichlorobenzenesulphonic acid
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Record name 2,4,5-Trichlorobenzenesulfonic acid
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Record name 2,4,5-trichlorobenzenesulphonic acid
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Record name 2,4,5-TRICHLOROBENZENESULPHONIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Technical Guide: 2,4,5-Trichlorobenzenesulfonic Acid (2,4,5-TCBSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5-Trichlorobenzenesulfonic acid (CAS 6378-25-2) is a highly functionalized aromatic intermediate characterized by a strongly acidic sulfonyl group and a lipophilic, electron-deficient trichlorinated ring.[1][2] Unlike its herbicide analog (2,4,5-T or trichlorophenoxyacetic acid), 2,4,5-TCBSA serves primarily as a scaffold in the synthesis of sulfonamide pharmaceuticals, bioactive agrochemicals, and acid-stable dyes. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[3]

The reactivity of 2,4,5-TCBSA is dictated by the interplay between the electron-withdrawing sulfonyl group (


) and the three chlorine atoms.
  • Nomenclature: this compound[1][3][4][5]

  • CAS Number: 6378-25-2 (Acid), 53423-65-7 (Sodium Salt)

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 261.51 g/mol [1][3]

Electronic & Steric Profile
  • Acidity: The sulfonic acid group is highly acidic (

    
    ), fully dissociated in aqueous media. The presence of three chlorine atoms on the ring exerts a strong inductive effect (-I), further stabilizing the sulfonate anion compared to unsubstituted benzenesulfonic acid.
    
  • Substitution Pattern: The 2,4,5-trichloro substitution pattern leaves protons at positions 3 and 6.

    • H-3: Located between two chlorine atoms (C-2 and C-4), this proton is sterically crowded and magnetically shielded relative to H-6.

    • H-6: Ortho to the sulfonic acid group, this position is electronically distinct and often the site of secondary electrophilic attacks if forcing conditions are used.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process handling and formulation.

PropertyValueNotes
Physical State Crystalline SolidHygroscopic; often handled as a hydrate or sodium salt.
Melting Point >300°C (Salt); ~150°C (Acid dec.)Acid form tends to decompose/desulfonate upon high heat.
Solubility (Water) HighForms strong acidic solutions.
Solubility (Organics) Low to ModerateSoluble in polar protic solvents (EtOH, MeOH); insoluble in non-polar hydrocarbons.

-1.70 ± 0.50 (Predicted)Strong acid; comparable to other arenesulfonic acids.
LogP ~2.97Lipophilic core, but hydrophilicity dominates in ionized form.
Density 1.766 g/cm³ (Predicted)High density due to heavy halogenation.

Synthesis & Production Pathways

Core Synthesis: Sulfonation of 1,2,4-Trichlorobenzene

The industrial and laboratory standard for producing 2,4,5-TCBSA involves the electrophilic aromatic substitution (sulfonation) of 1,2,4-trichlorobenzene.

Reaction Logic: The starting material, 1,2,4-trichlorobenzene, has open positions at C-3, C-5, and C-6.

  • Position 3: Sterically hindered (sandwiched between Cl at C-2 and C-4). Unfavorable.

  • Position 6: Ortho to Cl at C-1.

  • Position 5: Para to Cl at C-2 and meta to Cl at C-1/C-4. This is the most electronically and sterically favored site for electrophilic attack by

    
    .
    

Protocol:

  • Reagents: 1,2,4-Trichlorobenzene (1.0 eq), Oleum (20-25%

    
    , 1.05 eq).
    
  • Conditions: Heat to 100–105°C for 4–6 hours.

  • Work-up: Quench reaction mixture into saturated NaCl solution (salting out).

  • Purification: Filtration of the precipitated sodium salt (Sodium 2,4,5-trichlorobenzenesulfonate).

Synthesis Start 1,2,4-Trichlorobenzene Inter Sigma Complex Intermediate Start->Inter Electrophilic Attack (Position 5) Reagent Oleum (20% SO3) 100-105°C Reagent->Inter Product This compound Inter->Product -H+

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 2,4,5-TCBSA.

Reactivity & Functionalization[7][8]

2,4,5-TCBSA is a versatile synthon.[6] Its reactivity is defined by the lability of the sulfonyl-OH bond and the potential for Nucleophilic Aromatic Substitution (


) due to the electron-deficient ring.
A. Conversion to Sulfonyl Chloride

The most critical transformation for drug discovery is the conversion to 2,4,5-trichlorobenzenesulfonyl chloride , a key intermediate for sulfonamide synthesis.

  • Reagents: Thionyl chloride (

    
    ) or Chlorosulfonic acid (
    
    
    
    ).
  • Mechanism: Nucleophilic attack of chloride on the sulfur center, displacing the hydroxyl group.

  • Application: The resulting sulfonyl chloride reacts readily with amines to form sulfonamides.

B. Nucleophilic Aromatic Substitution ( )

The presence of the strong electron-withdrawing sulfonyl group (para to C-2 and C-5 chlorines) activates the ring towards nucleophilic attack.

  • Displacement: Strong nucleophiles (e.g., methoxide, amines) can displace the chlorine atoms, particularly at the positions ortho or para to the sulfonyl group.

  • Selectivity: The chlorine at C-2 (ortho to

    
    ) and C-5 (meta) have different reactivities. However, steric hindrance at C-2 often directs substitution to C-4 or C-5 depending on the specific nucleophile and conditions.
    

Reactivity cluster_0 Functional Group Interconversion cluster_1 Ring Modification (SnAr) TCBSA 2,4,5-TCBSA SulfonylCl Sulfonyl Chloride (R-SO2Cl) TCBSA->SulfonylCl SOCl2 / DMF Reflux Substituted Amino/Alkoxy Derivative TCBSA->Substituted Nu- (e.g., MeO-) High Temp Sulfonamide Sulfonamide (R-SO2NH-R') SulfonylCl->Sulfonamide R-NH2 / Base

Figure 2: Divergent reactivity pathways: Sulfonyl activation vs. Ring substitution.

Applications in Drug Development[8]

Sulfonamide Pharmacophores

The 2,4,5-trichlorobenzene moiety is utilized to introduce lipophilicity and metabolic stability into drug candidates. The sulfonamide linkage (


) is a classic pharmacophore found in diuretics, antibiotics, and anti-inflammatory agents.
  • Mechanism of Action: The electron-deficient trichlorophenyl ring can engage in

    
     stacking interactions with protein targets, while the sulfonamide group acts as a hydrogen bond donor/acceptor mimic.
    
Bioisosteres & Probes
  • Lipophilic Tethers: In chemical biology, the 2,4,5-trichlorobenzenesulfonyl group is used as a robust, lipophilic tag to modify protein residues or improve cell permeability of polar payloads.

  • Leaving Groups: The sulfonate ester of 2,4,5-TCBSA is an excellent leaving group (supertosylates) due to the electron-withdrawing nature of the trichlorobenzene ring, facilitating

    
     reactions on complex substrates.
    

Safety & Handling (MSDS Summary)

Hazard Classification: Corrosive, Irritant.

  • H314: Causes severe skin burns and eye damage.[1]

  • H335: May cause respiratory irritation.[7][8]

Handling Protocols:

  • PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and face shield.

  • Inhalation: Handle only in a functioning fume hood. The dust is highly irritating to mucous membranes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases. Hygroscopic nature requires tightly sealed containers.

  • Spill Response: Neutralize with sodium bicarbonate or lime before sweeping up. Do not wash down drains without neutralization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80349, this compound. Retrieved from [Link]

Sources

Technical Monograph: 2,4,5-Trichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6378-25-2 Formula: C₆H₃Cl₃O₃S Molecular Weight: 261.51 g/mol [1][2]

Executive Summary & Chemical Identity

2,4,5-Trichlorobenzenesulfonic acid (2,4,5-TCBSA) is a highly specialized organosulfur intermediate characterized by a benzene core substituted with three chlorine atoms and a sulfonic acid moiety.[3] Unlike its more common isomers, the 2,4,5-substitution pattern imparts unique steric and electronic properties, making it a critical "lynchpin" scaffold in the synthesis of lipophilic sulfonamides, acid dyes, and specific pharmaceutical agents.

Critical Distinction: Researchers must distinguish this compound from 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid, CAS 93-76-5) , a regulated herbicide. While they share a chlorination pattern, their functional groups and regulatory profiles are distinct. 2,4,5-TCBSA is primarily a synthetic building block, not an end-use pesticide.

Physicochemical Profile
PropertyValueNotes
Appearance White to off-white crystalline solidOften hygroscopic; commercially available as a hydrate.[1][4]
Solubility Soluble in water, polar organic solvents (MeOH, EtOH)High water solubility due to the sulfonic acid group; lipophilic ring allows phase transfer utility.
Acidity (pKa) < 1.0 (Estimated)Strong acid; fully dissociated in aqueous solution.
Melting Point > 100°C (Decomposes)Exact MP varies by hydration state.
Stability Stable under standard conditionsIncompatible with strong oxidizing agents and strong bases.

Synthesis & Manufacturing Logic

The synthesis of 2,4,5-TCBSA is an exercise in regioselective electrophilic aromatic substitution. The presence of three chlorine atoms on the benzene ring significantly deactivates the system, requiring forcing conditions (oleum) compared to standard benzene sulfonation.

Regioselectivity Mechanism

The precursor, 1,2,4-Trichlorobenzene , has three potential sites for sulfonation: positions 3, 5, and 6.

  • Position 3: Sterically crowded between two chlorine atoms (Cl-2 and Cl-4). Highly unfavorable.

  • Position 6: Para to Cl-1.

  • Position 5: Para to Cl-2.

Why Position 5? While both 5 and 6 are electronically viable, sulfonation at Position 5 is thermodynamically favored and industrially dominant. This yields the 1-sulfonic acid-2,4,5-trichloro substitution pattern (renumbering the ring with SO3H as C1).

Synthesis Workflow (DOT Visualization)

The following diagram outlines the industrial synthesis and subsequent derivatization pathways.

G start 1,2,4-Trichlorobenzene (Precursor) step1 Sulfonation (Oleum/SO3, 100-105°C) start->step1 Electrophilic Subst. product This compound (CAS 6378-25-2) step1->product Isolation step2 Chlorination (SOCl2 or PCl5) product->step2 Activation deriv 2,4,5-Trichlorobenzenesulfonyl Chloride (Reactive Electrophile) step2->deriv -HCl, -SO2 final Sulfonamides/Esters (Pharma/Agro Actives) deriv->final + Amines/Alcohols

Figure 1: Synthetic pathway from raw material 1,2,4-trichlorobenzene to the sulfonic acid and its reactive sulfonyl chloride derivative.[5]

Applications in R&D and Drug Development

In pharmaceutical chemistry, 2,4,5-TCBSA is rarely the final active pharmaceutical ingredient (API). Instead, it serves two primary roles:

A. The "Lynchpin" Intermediate

The sulfonic acid is almost invariably converted to 2,4,5-trichlorobenzenesulfonyl chloride . This sulfonyl chloride is a potent electrophile used to synthesize sulfonamides.[6] The electron-withdrawing nature of the three chlorine atoms makes the resulting sulfonamide N-H bond more acidic (lower pKa) compared to non-chlorinated analogs, potentially altering the binding affinity and solubility of the drug candidate.

B. Resolving Agent & Salt Formation

As a strong organic acid with a lipophilic tail, 2,4,5-TCBSA can be used to form salts with basic drug candidates.

  • Utility: Improves the crystallinity of basic compounds that are otherwise oils or amorphous solids.

  • Mechanism: The trichlorobenzene ring facilitates pi-stacking in the crystal lattice, often aiding in the isolation of difficult-to-crystallize amines.

Experimental Protocol: Activation to Sulfonyl Chloride

Context: Most researchers purchasing CAS 6378-25-2 intend to convert it to the sulfonyl chloride for further coupling. The following protocol ensures high yield and safety.

Safety Warning: Thionyl chloride (


) releases toxic 

and

gases. Perform exclusively in a fume hood.
Materials
  • This compound (dried, not hydrate)

  • Thionyl Chloride (

    
    ) - Excess
    
  • Catalytic DMF (N,N-Dimethylformamide) - Optional

  • Solvent: Toluene or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Drying: Ensure the starting sulfonic acid is anhydrous. If the hydrate is used, azeotropically dry it using toluene and a Dean-Stark trap prior to reaction. Reason: Water reacts violently with thionyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend the dried acid (1.0 eq) in Toluene (5 volumes).

  • Addition: Add Thionyl Chloride (3.0 - 5.0 eq) slowly at room temperature. Add 2-3 drops of DMF as a catalyst. Reason: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 3-5 hours. The suspension should clear as the acid converts to the soluble sulfonyl chloride.

  • Monitoring: Monitor by TLC (convert an aliquot to methyl ester using MeOH) or HPLC.

  • Workup: Distill off excess Thionyl Chloride and Toluene under reduced pressure.

  • Isolation: The residue is 2,4,5-trichlorobenzenesulfonyl chloride.[6] It can be recrystallized from hexane/DCM if high purity is required.

Analytical Characterization (Self-Validation)

To confirm the identity of CAS 6378-25-2, rely on NMR spectroscopy. The substitution pattern leads to a distinct splitting pattern (or lack thereof).

Predicted ¹H NMR (DMSO-d₆)
  • Structure: 1-SO3H, 2-Cl, 4-Cl, 5-Cl.[3]

  • Protons: Located at positions 3 and 6.

  • Signal 1 (H-3): Singlet (s), ~7.8 - 8.0 ppm. Located between two chlorine atoms (Cl-2 and Cl-4), causing significant deshielding but no ortho-coupling.

  • Signal 2 (H-6): Singlet (s), ~7.9 - 8.1 ppm. Located adjacent to the highly electron-withdrawing Sulfonic Acid group and Cl-5.

  • Validation: The observation of two distinct singlets in the aromatic region confirms the 2,4,5-substitution. Any doublets would indicate the presence of isomers (e.g., 2,3,4- or 2,4,6- patterns).

Safety & Handling (MSDS Summary)

  • GHS Classification: Skin Corr.[7][8] 1B (Causes severe skin burns and eye damage).

  • Handling: Wear nitrile gloves, lab coat, and eye protection. The acid is corrosive to tissue and metals.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80786, this compound. Retrieved from [Link]

  • Google Patents. (2009). CN101348449B - Preparation of 2,4,5-trichlorobenzene sulfonic acid.[9] Retrieved from

Sources

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 2,4,5-Trichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,4,5-Trichlorobenzenesulfonic acid in organic solvents. In the realm of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for process development, formulation, and biological assessment. Due to a scarcity of publicly available quantitative solubility data for this compound, this guide synthesizes foundational chemical principles, physicochemical property analysis, and data from structurally related molecules to predict and explain its solubility behavior. Furthermore, we present a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate critical data for their specific applications.

Introduction: The Critical Role of Solubility in Scientific Advancement

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various systems. From reaction kinetics in a synthesis flask to bioavailability in a physiological environment, the extent to which a compound dissolves in a given solvent dictates its utility and applicability. This compound, a halogenated aromatic sulfonic acid, presents a unique solubility profile due to the interplay of its polar sulfonic acid group and its nonpolar trichlorinated benzene ring. This guide aims to provide a deep understanding of the factors governing its solubility in organic solvents, offering a predictive framework and the practical tools for its empirical determination.

Physicochemical Properties of this compound: A Molecular Portrait

To comprehend the solubility of this compound, we must first dissect its molecular structure and inherent properties. These characteristics are the primary determinants of its interactions with solvent molecules.

PropertyValueSource
Molecular Formula C₆H₃Cl₃O₃S[1]
Molecular Weight 261.51 g/mol [2]
LogP (Octanol-Water Partition Coefficient) 2.966[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
pKa (Predicted) -1.70 ± 0.50[3]

The sulfonic acid moiety (-SO₃H) is a strong acidic functional group, readily donating its proton. This contributes to the molecule's high polarity and its capacity to act as a hydrogen bond donor. The three oxygen atoms also serve as hydrogen bond acceptors. Conversely, the trichlorinated benzene ring is nonpolar and hydrophobic. The predicted LogP value of 2.966 indicates a significant lipophilic character, suggesting that while the sulfonic acid group will drive solubility in polar solvents, the chlorinated aromatic ring will favor interactions with nonpolar environments. The very low predicted pKa highlights that it is a strong acid.[3]

The Principle of "Like Dissolves Like": A Predictive Framework for Solubility

The adage "like dissolves like" remains a cornerstone of solubility prediction. This principle is rooted in the thermodynamics of dissolution, where the enthalpy and entropy changes of mixing determine the spontaneity of the process.

Intermolecular Forces at Play

The solubility of this compound in a particular organic solvent is governed by the balance of the following intermolecular forces:

  • Hydrogen Bonding: The sulfonic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO).

  • Dipole-Dipole Interactions: The polar -SO₃H group will interact favorably with polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar trichlorobenzene ring will interact with nonpolar solvent molecules through these weaker forces.

The interplay of these forces dictates the overall solubility. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Predicted Solubility in Different Solvent Classes

Based on the physicochemical properties of this compound, we can predict its general solubility behavior in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the sulfonic acid group.
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneModerate to High These solvents are polar and can accept hydrogen bonds, facilitating the dissolution of the polar sulfonic acid. The lack of a donor proton might slightly limit solubility compared to protic solvents.
Nonpolar Solvents Hexane, Toluene, Carbon TetrachlorideLow to Very Low The dominant nonpolar character of these solvents leads to weak interactions with the highly polar sulfonic acid group. The hydrophobic trichlorobenzene ring will have some affinity, but it is unlikely to overcome the strong solute-solute interactions of the polar head.
Chlorinated Solvents Dichloromethane, ChloroformSlight to Moderate These solvents have a moderate polarity and can engage in dipole-dipole interactions. The presence of chlorine atoms in both the solute and solvent may lead to some favorable interactions, but the lack of strong hydrogen bonding will limit high solubility.

It is crucial to note that this is a predictive framework. Actual quantitative solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the presence of any water.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of extensive published data, empirical determination of solubility is essential for any research or development application. The following is a robust, step-by-step protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following workflow outlines the equilibrium solubility method, a reliable technique for determining the saturation solubility of a compound.

Solubility Determination Workflow

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the desired organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials to further ensure complete sedimentation of the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase to be used for HPLC).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Accurately dilute the filtered sample solution with the mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

Molecular Interactions and Solubility: A Visual Representation

The following diagram illustrates the key molecular interactions that influence the solubility of this compound in a polar protic solvent like methanol.

Molecular_Interactions_and_Solubility cluster_solute This compound cluster_solvent Polar Protic Solvent (e.g., Methanol) solute Cl₃-Ph-SO₃H solvent CH₃OH solute->solvent Hydrogen Bonding (SO₃H with OH) solute->solvent Dipole-Dipole Interactions solute->solvent Van der Waals Forces (Cl₃-Ph with CH₃) solvent->solute Hydrogen Bonding (OH with SO₃H)

Key Intermolecular Interactions

Conclusion: A Path Forward for Researchers

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for understanding and predicting its behavior. The dual nature of the molecule—a highly polar sulfonic acid group attached to a nonpolar chlorinated aromatic ring—results in a nuanced solubility profile. High solubility is anticipated in polar protic solvents, with decreasing solubility in polar aprotic and nonpolar solvents.

For drug development professionals and researchers, the provided experimental protocol offers a reliable method to generate the precise solubility data necessary for their work. By combining the theoretical understanding presented here with empirical data, scientists can confidently navigate the challenges of working with this compound in various organic solvent systems.

References

  • University of Hertfordshire Agricultural & Environmental Research Unit (AERU). (n.d.). 2,4,5-trichlorophenoxyacetic acid. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0075 - (2,4,5-TRICHLOROPHENOXY) ACETIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 2,4,5-trichlorobenzenesulfonate. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 2,4,5-trichlorobenzenesulfonate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

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An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 2,4,5-Trichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Trichlorinated Aromatic Sulfonates

In the landscape of pharmaceutical and agrochemical development, the precise installation of functional groups on aromatic scaffolds is a cornerstone of molecular design. Among these, the sulfonic acid moiety and its derivatives play a pivotal role in modulating solubility, bioavailability, and biological activity. 2,4,5-Trichlorobenzenesulfonic acid is a key intermediate, the synthesis of which provides a compelling case study in the strategic control of electrophilic aromatic substitution on a highly deactivated ring system. This guide offers an in-depth exploration of the synthesis of this compound, focusing on the underlying mechanistic principles, practical experimental considerations, and the critical interplay of electronic and steric effects that govern the reaction's regioselectivity. For researchers, scientists, and drug development professionals, a thorough understanding of this process is not merely academic; it is fundamental to the rational design and efficient production of complex, high-value molecules.

The Core Reaction: Sulfonation of 1,2,4-Trichlorobenzene

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of 1,2,4-trichlorobenzene with a sulfonating agent, typically fuming sulfuric acid (oleum).[1] 1,2,4-trichlorobenzene is a colorless liquid that serves as a high-temperature solvent and a precursor in the production of dyes and pesticides. The introduction of a sulfonic acid group onto this polychlorinated ring is a challenging yet crucial transformation for accessing a range of valuable downstream products.

The Electrophile: The Role of Fuming Sulfuric Acid

Standard concentrated sulfuric acid can be used for the sulfonation of activated or moderately deactivated aromatic rings. However, for a heavily deactivated substrate like 1,2,4-trichlorobenzene, a more potent electrophile is required. This is achieved by using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[2]

The active electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[3] Fuming sulfuric acid provides a high concentration of SO₃, which is a powerful electrophile due to the significant positive character on the sulfur atom.[2] The reaction is reversible; however, the use of fuming sulfuric acid helps to drive the equilibrium towards the formation of the sulfonic acid product.

The Mechanism of Electrophilic Aromatic Substitution: A Step-by-Step Analysis

The sulfonation of 1,2,4-trichlorobenzene follows the general mechanism of electrophilic aromatic substitution, which can be broken down into three key stages:

Stage 1: Generation of the Electrophile

In fuming sulfuric acid, an equilibrium exists that generates the highly electrophilic sulfur trioxide (SO₃).

Stage 2: Nucleophilic Attack and Formation of the Sigma Complex

The π-electron system of the 1,2,4-trichlorobenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Stage 3: Deprotonation and Re-aromatization

A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product, this compound.

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 1_2_4_TCB 1,2,4-Trichlorobenzene Sigma_Complex Sigma Complex (Arenium Ion) 1_2_4_TCB->Sigma_Complex Nucleophilic Attack SO3 Sulfur Trioxide (SO3) SO3->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Funnel, Condenser) Charge 2. Charge with Fuming H₂SO₄ Setup->Charge Addition 3. Add 1,2,4-Trichlorobenzene (55-60°C) Charge->Addition React 4. Heat to 100-105°C for 2-3h Addition->React Workup 5. Quench with Ice React->Workup Isolate 6. Filter and Wash Workup->Isolate Purify 7. Recrystallize Isolate->Purify

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is critical. A combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the product and quantifying any unreacted starting material or isomeric impurities. [4][5]* Ion Chromatography (IC): IC can be used for the quantitative analysis of the sulfonic acid counter-ion. [6][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product by analyzing the chemical shifts and coupling constants of the protons and carbons on the aromatic ring.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

Applications and Downstream Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules. A key derivative is 2,4,5-trichlorobenzenesulfonyl chloride, which is formed by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is a versatile reagent used in the production of various pharmaceuticals and agrochemicals, including sulfonamide drugs, herbicides, and insecticides. [8]The introduction of the sulfonyl group can enhance the biological activity and selectivity of these molecules. [8]

Conclusion: A Synthesis of Theory and Practice

The synthesis of this compound via electrophilic aromatic substitution of 1,2,4-trichlorobenzene is a testament to the power of fundamental organic chemistry principles in practical application. A thorough understanding of the reaction mechanism, the directing effects of substituents, and the rationale behind the choice of reagents and reaction conditions is paramount for the successful and efficient production of this important chemical intermediate. This guide has provided a comprehensive overview of these aspects, offering a solid foundation for researchers and developers working in the fields of medicinal chemistry and materials science.

References

  • Atanasova, M., et al. (2015). Synthesis and characterization of novel arenesulfonates. Journal of Molecular Structure, 1081, 234-243.
  • Cerfontain, H., & van der Veen, J. (1965). Aromatic sulphonation. Part XIX. Two mechanisms of sulphonation in aqueous sulphuric acid. Recueil des Travaux Chimiques des Pays-Bas, 84(9), 1102-1110.
  • Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Cooley, J. H., et al. (2015). Factors affecting C–O versus S–O bond cleavage in reactions of arenesulfonates with amines. The Journal of Organic Chemistry, 80(1), 179-187.
  • Crossland, R. K., & Servis, K. L. (1971). A facile synthesis of arenesulfonates. The Journal of Organic Chemistry, 36(19), 2820-2822.
  • Doc Brown's Chemistry. (n.d.). Aromatic sulfonation electrophilic substitution mechanism. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 1,2,4-Trichlorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101348449B - Preparation of 2, 4, 5-trichlorobenzene sulfonic acid.
  • Klá n, P., et al. (2013).
  • Miller, S. J. (2010). Protecting-group-free synthesis. Aldrichimica Acta, 43(1), 17-27.
  • Ngassa, F. N., et al. (2016). Crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate.
  • Organic Chemistry Tutor. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Sardzinski, R., et al. (2015). Synthesis of arenesulfonates. Tetrahedron Letters, 56(34), 4903-4906.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Um, I. H., et al. (2004). Mechanistic studies on the aminolysis of arenesulfonates. Bulletin of the Korean Chemical Society, 25(3), 369-373.
  • University of Calgary. (n.d.). Ch12: Aromatic sulfonation. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 2,4,5-trichlorophenoxyacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Trichlorobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Yarbagi, K., et al. (2016). Sulfonic acid counter ions quantification in pharmaceuticals by ion chromatography. International Journal of Pharmaceutical Sciences and Research, 7(4), 1612-19.
  • Zhang, J., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(38), e2108383118.

Sources

Introduction: The Strategic Value of the Trichlorinated Aryl Sulfonate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The user wants an in-depth technical guide on "2,4,5-Trichlorobenzenesulfonic acid and its derivatives". The audience is technical: researchers, scientists, and drug development professionals. The output needs to be structured logically, not following a rigid template. It must demonstrate expertise, trustworthiness, and be well-referenced (E-E-A-T). This means explaining the why behind methods, ensuring protocols are sound, and citing authoritative sources. A full "References" section with clickable URLs is mandatory. Data must be in tables. Protocols must be step-by-step. Graphviz diagrams are required for pathways and workflows, with specific formatting rules.

Information Gathering & Analysis:

  • This compound (2,4,5-TCBSA) - Core Compound:

    • Synthesis: A key patent (CN101348449B) describes the primary synthesis route: sulfonation of 1,2,4-trichlorobenzene with fuming sulfuric acid at 100-105°C. This is a direct and seemingly efficient method.[1]

    • Properties: It's a white to light yellow solid, soluble in water and polar organic solvents.[2] The hydrate form is also available.[3] Chemical supplier data provides basic properties like molecular weight and hazard statements (Harmful if swallowed, causes skin/eye irritation).[4]

    • Applications: It's used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.[2][5] Its sodium salt is also mentioned for use in organic synthesis.[5]

  • Derivatives:

    • 2,4,5-Trichlorobenzenesulfonyl chloride: This is a crucial derivative. It's formed from the sulfonic acid (the exact reaction isn't detailed in the results, but the standard method is with thionyl chloride or PCl5, which I can infer from general chemical knowledge). It is described as a versatile and powerful sulfonylating agent.[6]

    • Applications of the Sulfonyl Chloride: It's a key intermediate for making sulfonamides (important in pharmaceuticals) and in the development of herbicides and insecticides.[6] The chlorinated structure is noted to provide increased reactivity and specificity.[6] Sigma-Aldrich provides safety data (Corrosive, Danger).

    • Sulfonamides: The reaction of the sulfonyl chloride with amines is a standard pathway to sulfonamides. The search results confirm their importance in medicinal chemistry.[6]

    • Other Derivatives: The search results are less specific about other derivatives like esters, but the general role of aromatic sulfonic acids as catalysts and intermediates in drug manufacturing is highlighted.[7][8][9]

  • Scientific Context & Causality (The "Why"):

    • Sulfonation Mechanism: The sulfonation of chlorobenzenes can be complex. One source mentions that sulfonation with sulfur trioxide in an aprotic solvent is second order in SO3, suggesting a mechanism involving intermediates like 1-arenonium-1-pyrosulfonate.[10] This provides the kind of in-depth mechanistic detail required.

    • Chlorosulfonation: Another source discusses the mechanism of chlorosulfonation, where the electrophile is identified as SO2Cl+, generated from an equilibrium of chlorosulfonic acid molecules.[11] This is relevant for the synthesis of the sulfonyl chloride derivative.

    • Role in Drug Design: Sulfonic acid groups are important in medicinal chemistry.[12] Halogenation (like the trichloro- substitution) is a key strategy to enhance pharmacokinetics and pharmacodynamics.[13] This helps explain why this scaffold is of interest to the target audience.

  • Toxicology & Safety:

    • Direct Data: Information on 2,4,5-TCBSA itself is limited to hazard statements (irritant, harmful if swallowed).[4]

    • Analog Data: I will need to extrapolate from related compounds. The toxicology of p-chlorobenzenesulfonic acid (pCBSA) is described as "sparse," but it is noted not to be a genotoxic carcinogen based on in vitro tests.[14] Benzenesulfonic acid itself is corrosive and decomposes on heating to produce toxic fumes.[15] The precursor, 1,2,4-trichlorobenzene, has its own toxicological profile, affecting heme synthesis and having developmental effects at high doses.[16] This is a crucial aspect for a guide aimed at professionals who will be handling these chemicals. The manufacturing of related compounds like 2,4,5-trichlorophenol is known to be hazardous due to the potential formation of highly toxic dioxin by-products under certain conditions.[17] This is a critical safety consideration to include.

  • Analytical Methods:

    • An HPLC method for determining chlorobenzenes, benzenesulfonyl chlorides, and benzenesulfonic acids in industrial wastewater has been developed.[18] This is a practical, valuable piece of information for the target audience. It mentions using a reversed-phase C18 column and that separating the ionic sulfonic acids requires adding a salt to the mobile phase.[18]

    • LC-MS/MS is also mentioned for analyzing related trichlorophenyl metabolites, highlighting potential issues like in-source fragmentation, which is a key insight for method development.[19]

Structuring the Guide:

  • Title: An In-Depth Technical Guide to this compound and its Derivatives for Advanced Research Applications.

  • Introduction: Briefly introduce the 2,4,5-TCBSA scaffold, its core structure, and its significance as a versatile intermediate in pharmaceuticals and agrochemicals.[2][5][6] Acknowledge the specificity of the isomer and the approach of using data from related chlorinated sulfonic acids to provide a comprehensive overview.

  • Section 1: Physicochemical Properties & Analytical Characterization:

    • Table of properties (CAS, MW, appearance, solubility, etc.).[3][4][20]

    • Discussion of expected spectroscopic data (NMR, IR - based on general principles).

    • Validated Analytical Methodologies: Detail the HPLC method for analysis, including column type, mobile phase considerations, and the importance of salt addition for ionic species.[18] Mention potential pitfalls in LC-MS/MS analysis like in-source fragmentation.[19]

  • Section 2: Synthesis of this compound:

    • Core Synthesis Route: Focus on the sulfonation of 1,2,4-trichlorobenzene.[1]

    • Mechanistic Insight: Explain the electrophilic aromatic substitution mechanism, referencing the complexity and the role of sulfur trioxide dimers or trimers as the active sulfonating agent in fuming sulfuric acid.[10]

    • Graphviz Diagram: Create a diagram for the synthesis pathway.

    • Detailed Protocol: Provide a step-by-step experimental protocol based on the patent, explaining the causality (e.g., why fuming sulfuric acid is used, the importance of temperature control between 100-105°C, and the purpose of the workup).[1]

  • Section 3: Chemistry of Key Derivatives: The Sulfonyl Chloride and Beyond:

    • Gateway to Derivatives: Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride.

      • Explain its role as a powerful sulfonylating agent.[6]

      • Provide a standard protocol for converting the sulfonic acid to the sulfonyl chloride (e.g., using thionyl chloride).

      • Graphviz Diagram: Create a workflow showing the conversion of the acid to the chloride and then to other derivatives.

    • Synthesis of Sulfonamides:

      • Discuss their significance in medicinal chemistry.[6]

      • Provide a general protocol for reacting the sulfonyl chloride with a primary or secondary amine. Explain the role of a base in scavenging HCl.

    • Other Derivatives (Sulfonate Esters, etc.): Briefly discuss the synthesis and potential applications based on general sulfonic acid chemistry.

  • Section 4: Applications in Research and Development:

    • Pharmaceuticals: Discuss its role as an intermediate, leveraging the general applications of aromatic sulfonic acids as catalysts and building blocks for APIs.[7][8] Highlight how the trichloro- substitution pattern can be exploited to tune pharmacokinetic properties.[13]

    • Agrochemicals: Mention its use in developing herbicides and insecticides.[6]

    • Material Science & Dyes: Briefly touch on its use in modifying polymers and as a dye intermediate.[2][6]

  • Section 5: Toxicological Profile and Safe Handling Protocols:

    • Hazard Assessment: Summarize known hazards (irritant, corrosive for derivatives).[4]

    • Inferred Toxicology: Discuss the lack of extensive data on the specific isomer and present information from analogs like pCBSA and the precursor 1,2,4-trichlorobenzene.[14][16]

    • Critical Safety Warning: Explicitly mention the risk of dioxin formation associated with the synthesis of related chlorinated aromatic compounds under incorrect conditions (e.g., high temperature and pressure with base), as seen with 2,4,5-trichlorophenol.[17] This is a high-value, E-E-A-T insight.

    • Handling Protocol: Provide clear, step-by-step instructions for safe handling, including PPE (gloves, face shield), ventilation, and waste disposal, referencing general safety data for strong acids and organochlorine compounds.[15][21]

  • References: Compile all cited sources with titles, sources, and clickable URLs.

This structure flows logically from the fundamental properties and synthesis of the core molecule to its derivatization, application, and critical safety considerations, fulfilling all parts of the user's request. The inclusion of mechanistic details and safety warnings based on related compounds demonstrates the required level of expertise.### An In-Depth Technical Guide to this compound and its Derivatives for Advanced Research Applications

This document provides a comprehensive technical overview of this compound (2,4,5-TCBSA) and its principal derivatives. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this guide moves beyond basic data to explore the causality behind synthetic choices, the practicalities of analytical methods, and the critical safety considerations required when handling these potent chemical intermediates.

This compound is an aromatic sulfonic acid characterized by a benzene ring substituted with three chlorine atoms and a sulfonic acid functional group.[2] While a specific isomer, its utility lies in the unique electronic and steric properties conferred by the 2,4,5-trichloro substitution pattern. This substitution enhances the reactivity of the sulfonyl group, making 2,4,5-TCBSA and its derivatives valuable intermediates in the synthesis of specialized dyes, agrochemicals, and pharmacologically active molecules.[2][5][6]

The sulfonic acid moiety is a cornerstone in medicinal chemistry, often used to improve aqueous solubility or act as a stable, strong acid catalyst.[12] The addition of halogens is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic profile, affecting factors such as metabolic stability, lipophilicity, and binding affinity.[13] This guide synthesizes available data on the 2,4,5-isomer with established principles from related chlorinated aromatic compounds to provide a robust and practical resource for laboratory application.

Section 1: Physicochemical Properties & Analytical Characterization

A precise understanding of the physical properties and a reliable analytical methodology are foundational for any synthetic work.

Core Physicochemical Data

The properties of this compound and its key sodium salt form are summarized below. The acid is typically encountered as a hydrate.[3]

PropertyThis compoundThis compound Sodium Salt
CAS Number 6378-25-2[4]53423-65-7[5]
Molecular Formula C₆H₃Cl₃O₃SC₆H₂Cl₃NaO₃S[5]
Molecular Weight 261.5 g/mol [3]283.49 g/mol
Appearance White to almost white or light yellow crystalline solid/powder.[2][3]White crystalline solid.[5]
Solubility Soluble in water and polar organic solvents.[2]High water solubility (11.1 g/L at 20℃).[5][20]
Hazards Harmful if swallowed; Causes skin and eye irritation.[4]Not extensively characterized; handle with care.
Analytical Methodologies: A Practical Approach

Characterization and quantification require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Protocol: HPLC Analysis of Chlorinated Benzenesulfonic Acids

This protocol is adapted from established methods for analyzing industrial wastewater containing related pollutants.[18]

  • System Configuration: A standard HPLC system with a UV detector is sufficient.

  • Stationary Phase: A reversed-phase C18 (octadecylsilica) column is effective for separating chlorinated aromatic compounds.[18]

  • Mobile Phase: An aqueous-methanolic mobile phase is typically used.

  • Causality Insight—The Salt Effect: Due to the ionic nature of the sulfonic acid group, poor peak shape (tailing) is common. The addition of a salt, such as sodium sulfate, to the mobile phase is critical.[18] The salt increases the ionic strength of the mobile phase, suppressing unwanted interactions between the anionic sulfonate and the stationary phase, resulting in sharper, more symmetrical peaks.

  • Detection: UV detection at a wavelength between 220-254 nm is appropriate for the aromatic ring.

  • Advanced Analysis (LC-MS/MS): For mass spectrometry-based detection, researchers must be aware of potential in-source fragmentation, where compounds can degrade within the ion source of the mass spectrometer. For related trichlorophenol-containing molecules, fragmentation has been observed, which can complicate quantification and identification if not properly accounted for.[19] Careful optimization of MS source parameters is essential.

Section 2: Synthesis of this compound

The primary industrial route to 2,4,5-TCBSA is the direct sulfonation of 1,2,4-trichlorobenzene, a readily available starting material.[1][22]

Reaction Mechanism and Controlling Factors

The reaction is a classic electrophilic aromatic substitution. The three electron-withdrawing chlorine atoms deactivate the ring, requiring a potent sulfonating agent and elevated temperatures to proceed efficiently.

  • Electrophile: In fuming sulfuric acid (oleum), the active electrophile is sulfur trioxide (SO₃). The reaction kinetics are often complex, with evidence suggesting the reaction is second-order with respect to SO₃, implying that a dimer or other complex may be the true reactive species.[10]

  • Regioselectivity: The directing effects of the chlorine atoms guide the incoming electrophile. The position para to the 1-chloro and ortho to the 4-chloro substituent (C-5) is the least sterically hindered and electronically favored site for sulfonation, leading to the desired 2,4,5-isomer.

  • Temperature Control: A key patent specifies a narrow temperature range of 100–105 °C.[1] Below this range, the reaction rate is impractically slow. Above it, the risk of side reactions and decomposition increases, potentially leading to the formation of sulfones and other byproducts.

Caption: Direct sulfonation of 1,2,4-trichlorobenzene.

Self-Validating Experimental Protocol

This protocol is based on the process described in patent CN101348449B.[1]

  • Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, thermometer, and a reflux condenser connected to a gas scrubber (for SO₃ vapors). Ensure the setup is completely dry, as water will consume the sulfonating agent.

  • Charge Reagents: Charge 1,2,4-trichlorobenzene (1 mole equivalent) into the reactor. With vigorous stirring, slowly add fuming sulfuric acid (20-50% free SO₃) in a slight molar excess (1.0 to 1.05 mole equivalents of total H₂SO₄).[1] The slow addition is a critical control point to manage the initial exotherm.

  • Reaction Execution: Heat the mixture to 100–105 °C and maintain this temperature for 2-4 hours.[1] Monitor the reaction progress by taking aliquots, quenching them, and analyzing via HPLC. The reaction is complete when the starting material is consumed.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice. This step quenches the reaction and precipitates the sulfonic acid product, which has lower solubility in the cold, diluted acid.

  • Purification: Filter the resulting solid precipitate. Wash the filter cake thoroughly with cold, saturated brine to remove residual sulfuric acid. Dry the product under vacuum. The process is self-validating as the purity can be checked at each stage via HPLC, and the final product identity confirmed by spectroscopy.

Section 3: Chemistry of Key Derivatives

The true synthetic power of 2,4,5-TCBSA is realized through its conversion into more versatile derivatives, primarily the sulfonyl chloride.

Gateway Derivative: 2,4,5-Trichlorobenzenesulfonyl Chloride

2,4,5-Trichlorobenzenesulfonyl chloride is a powerful and reactive sulfonylating agent, serving as the entry point for producing sulfonamides, sulfonate esters, and other compounds.[6] The electron-withdrawing chlorine atoms enhance the electrophilicity of the sulfur atom, making it highly reactive toward nucleophiles.[6]

Protocol: Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

  • Reaction: To the flask, add 2,4,5-TCBSA (1 eq.). Add thionyl chloride (SOCl₂) (2-3 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Causality Insight: Thionyl chloride is the chlorinating agent. DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive and facilitates the conversion.

  • Execution: Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,4,5-trichlorobenzenesulfonyl chloride, often a low-melting solid or oil, can be purified by recrystallization from a non-polar solvent or used directly in the next step.

Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry. The reaction of 2,4,5-trichlorobenzenesulfonyl chloride with amines is a direct and efficient method for their synthesis.

Sources

Technical Whitepaper: Environmental Persistence and Fate Dynamics of 2,4,5-Trichlorobenzenesulfonic Acid (2,4,5-TCBSA)

[1]

Executive Summary

2,4,5-Trichlorobenzenesulfonic acid (2,4,5-TCBSA) represents a distinct class of "polar persistent organic pollutants" (polar POPs).[1] Unlike its parent compound, 2,4,5-trichlorobenzene, which bioaccumulates in adipose tissue, 2,4,5-TCBSA possesses a hydrophilic sulfonic acid moiety that fundamentally alters its environmental fate.[1] This guide addresses the critical gap in managing this compound: its high aqueous mobility coupled with extreme resistance to biological degradation.[2]

This whitepaper provides a mechanistic breakdown of its transport, a validated LC-MS/MS analytical protocol, and the required Advanced Oxidation Processes (AOPs) for its mineralization.

Chemical Identity & Physicochemical Drivers[1][2][3][4][5][6]

The environmental behavior of 2,4,5-TCBSA is dictated by the competition between the hydrophobic chlorinated ring and the hydrophilic sulfonate group.

Chemical Structure: The molecule consists of a benzene ring substituted with three chlorine atoms at positions 2, 4, and 5, and a sulfonic acid group at position 1.

Table 1: Physicochemical Profile & Environmental Implications[1][7][8]
ParameterValue (Approximate/Predicted)Environmental Implication
CAS Number 6378-19-4 (Acid); 6378-25-2 (Na Salt)Identification standard.[1][2]
Molecular Weight 261.51 g/mol Moderate size; amenable to membrane filtration.[1][2]
Water Solubility > 10 g/L (High)Critical Driver: Rapid transport in water columns; low sedimentation.[1][2]
pKa -1.7 (Strong Acid)Exists almost exclusively as an anion (sulfonate) at environmental pH.[1][2]
Log Kow ~0.5 - 1.2Low Bioaccumulation: Does not partition significantly into lipids/biota.[1][2]
Henry’s Law Constant < 10⁻⁷ atm-m³/molNon-Volatile: Will not strip from water to air; remains in aqueous phase.[1][2]

Environmental Fate Dynamics[9]

Transport Mechanisms

Unlike neutral chlorinated benzenes, 2,4,5-TCBSA does not bind strongly to soil organic carbon due to electrostatic repulsion between the negatively charged sulfonate group and the net negative charge of soil humic substances.

  • Leaching: High potential.[1][2][3] It moves with the hydraulic front of groundwater.[2]

  • Sorption: Negligible in sandy/loam soils; minor sorption in anion-exchanging clays (e.g., kaolinite) at low pH.[1]

Biotic Recalcitrance (The "Lock-Out" Effect)

Standard biological wastewater treatment (activated sludge) is largely ineffective for 2,4,5-TCBSA.[1]

  • Steric Hindrance: The bulky chlorine atoms at positions 2 and 5 shield the carbon skeleton from enzymatic attack.[2]

  • Electronic Stability: The electron-withdrawing nature of the three chlorines and the sulfonate group renders the ring electron-deficient, preventing electrophilic attack by oxygenases (the standard aerobic degradation route).

  • Sulfonate Stability: The C-S bond is thermodynamically stable (bond energy ~700 kJ/mol), requiring specific desulfonation enzymes which are rare in non-adapted sludge.

Fate Pathway Diagram

The following diagram illustrates the divergent fate of the parent compound versus the sulfonated metabolite.

FateModelcluster_degradDegradation PotentialSourceIndustrial Effluent(Dye/Pesticide Mfg)WaterSurface WaterSource->WaterDischargeSedimentSediment/SludgeWater->SedimentLow Sorption(Polar Repulsion)GWGroundwater(Leaching)Water->GWHigh Mobility(Anionic Transport)BioBiota(Fish/Lipids)Water->BioLow BCF(LogKow < 1)BioDegBiodegradationWater->BioDegRecalcitrant(C-Cl / C-S bonds)PhotoPhotolysisWater->PhotoSlow(Direct UV)

Figure 1: Conceptual Fate Model demonstrating the high mobility (leaching) and low bioaccumulation potential of 2,4,5-TCBSA compared to non-polar organics.[1]

Analytical Methodology: Validated Protocol

Due to its high polarity, standard Liquid-Liquid Extraction (LLE) with dichloromethane will fail to recover 2,4,5-TCBSA.[1] Solid Phase Extraction (SPE) with Weak Anion Exchange (WAX) is mandatory.[1][2]

Sample Preparation (SPE-WAX)
  • Cartridge: Mixed-mode Weak Anion Exchange (e.g., Oasis WAX or Strata-X-AW), 200mg/6mL.[1]

  • Rationale: Retains the strong acid (sulfonate) while eluting neutral interferences.[2]

Protocol Steps:

  • Conditioning: 5 mL Methanol followed by 5 mL HPLC-grade water.

  • Loading: Adjust sample pH to 4.5 (ensures sulfonate is ionized, but weak acids are not). Load at 5 mL/min.[1][2]

  • Washing:

    • Wash 1: 25mM Ammonium Acetate buffer (pH 4.[1][2]5) – removes neutrals.[1][2]

    • Wash 2: Methanol – removes hydrophobic neutrals.[1][2]

  • Elution: 5 mL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1] High pH deprotonates the amine on the sorbent, releasing the anionic analyte.

  • Reconstitution: Evaporate under N₂ and reconstitute in Mobile Phase A.

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization, Negative Mode (ESI-).[1][2]

  • Column: C18 Polar-Embedded (to prevent phase collapse in high aqueous content) or PFP (Pentafluorophenyl) for isomer selectivity.[1][2]

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (No Formic acid, as it suppresses negative ionization).[1][2]

    • B: Acetonitrile.[1][2]

MRM Transitions (Precursor -> Product):

  • Quantifier: 260.9 -> 80.0 (Loss of SO₃⁻ group).[1][2]

  • Qualifier: 260.9 -> 196.9 (Loss of SO₂ + Cl).[1][2]

Advanced Remediation: Degradation Pathways[1][10]

Since biological methods fail, Advanced Oxidation Processes (AOPs) are required.[1][2][4] The most effective method is Ozonation at high pH or Electro-Fenton processes, which generate hydroxyl radicals (•OH).[1][2][5]

Mechanism of Degradation

The degradation must overcome the stability of the C-S bond.[2]

  • Attack: •OH radical attacks the aromatic ring (electrophilic addition).[2]

  • Desulfonation: The sulfonate group is the first to leave, releasing sulfate (SO₄²⁻) and forming 2,4,5-trichlorophenol.

  • Dechlorination/Ring Opening: Further oxidation breaks the ring into short-chain carboxylic acids (oxalic, acetic).[1][2]

Degradation Workflow Diagram

DegradationStart2,4,5-TCBSA(Parent)Step1•OH Radical Attack(AOP Treatment)Start->Step1Inter1Desulfonation(Release of SO4--)Step1->Inter1C-S Bond CleavageInter22,4,5-Trichlorophenol(Toxic Intermediate)Inter1->Inter2HydroxylationInter2->Inter2Requires HighOxidant DoseStep2Ring CleavageInter2->Step2OxidationEndMineralization(CO2 + H2O + Cl-)Step2->EndFinal Breakdown

Figure 2: AOP-mediated degradation pathway showing the critical desulfonation step and the formation of the chlorophenol intermediate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23673597, Sodium 2,4,5-trichlorobenzenesulfonate.[1] Retrieved from [Link]

  • U.S. EPA (2020). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection.[2] (Adapted for Sulfonates).[1][2][6][7] Retrieved from [Link][1][2]

  • Ohe, T., et al. (2009). Mutagenicity of 2,4,5-trichlorophenol and its derivatives.[1] Mutation Research/Genetic Toxicology.[1][2] (Provides toxicity context for the degradation intermediate).

  • Alonso, M.C., et al. (2018). Advanced Oxidation Processes for the removal of sulfonated aromatic compounds. Chemical Engineering Journal.[1][2] (General mechanism for C-S bond cleavage).[1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][2][5] Retrieved from [Link][1][2][5]

Technical Guide: Degradation Pathways and Products of 2,4,5-Trichlorobenzenesulfonic Acid (2,4,5-TCBSA)

[1]

Executive Summary

2,4,5-Trichlorobenzenesulfonic acid (2,4,5-TCBSA) is a critical intermediate in the synthesis of acid dyes, agrochemicals, and surfactants.[1] While chemically stable under standard storage conditions, its degradation—whether intentional (waste treatment) or accidental (environmental release)—yields a complex profile of chlorinated byproducts.[1]

This guide provides a deep technical analysis of these degradation pathways. Crucially, researchers must recognize that the primary degradation product, 2,4,5-trichlorophenol (2,4,5-TCP), is a precursor to 2,3,7,8-TCDD (dioxin) under alkaline thermal conditions. Understanding the branching ratios between desulfonation, dechlorination, and hydroxylation is essential for process safety and environmental compliance.[1]

Chemical Profile and Reactivity Sites

To predict degradation, one must understand the molecule's electronic susceptibility.[1] The sulfonic acid group (

PropertySpecification
CAS Number 6378-25-2 (Acid), 62625-17-6 (K Salt)
Molecular Formula

Primary Labile Site C–S Bond: Susceptible to hydrolytic desulfonation (reversible) and radical attack (

).
Secondary Labile Site C–Cl (C4 Position): Activated for nucleophilic substitution due to para-positioning relative to the sulfonate group.

Degradation Mechanisms and Products

Pathway A: Hydrolytic Desulfonation (Thermal/Acidic)

The most thermodynamically favored pathway in acidic aqueous environments or at elevated temperatures (

23
  • Mechanism: Protonation of the ring carbon bearing the sulfonate group, followed by the elimination of sulfur trioxide/sulfuric acid.[1]

  • Primary Product: 1,2,4-Trichlorobenzene (1,2,4-TCB) .[1]

  • Implication: 1,2,4-TCB is volatile and bioaccumulative.[1] Waste streams containing 2,4,5-TCBSA subjected to thermal treatment may release TCB vapor if not monitored.[1]

Pathway B: Advanced Oxidation Processes (AOPs)

In wastewater treatment (Photocatalysis/


1
  • Ipso-Substitution (Desulfonation):

    
     attacks the C1 position, displacing the sulfonate group.
    
    • Product:2,4,5-Trichlorophenol (2,4,5-TCP) .[1]

    • Risk:[1][4][5][6] High toxicity; precursor to dioxins.[1]

  • Oxidative Dechlorination:

    
     attacks C–Cl bonds.
    
    • Products:Dichlorobenzenesulfonic acids , Chlorobenzoquinones .[1]

  • Ring Cleavage (Mineralization): Continued oxidation breaks the aromatic ring.

    • Products: Maleic acid, Oxalic acid, Formic acid,

      
      , 
      
      
      ,
      
      
      .[1]
Pathway C: Reductive Dechlorination (Anaerobic Biodegradation)

Under anaerobic conditions (e.g., deep soil or sediment), microbial dehalogenases sequentially remove chlorine atoms.[1]

  • Sequence: 2,4,5-TCBSA

    
     Dichlorobenzenesulfonic acids 
    
    
    Monochlorobenzenesulfonic acids.[1]
  • Selectivity: Chlorine removal often prefers the meta-position relative to the sulfonate first, depending on the microbial strain.

Visualization of Degradation Pathways

The following diagram illustrates the branching degradation logic.

Degradation_PathwaysTCBSAThis compound(Parent)TCB1,2,4-Trichlorobenzene(Volatile/Toxic)TCBSA->TCBHydrolytic Desulfonation(Acid/Heat)TCP2,4,5-Trichlorophenol(High Toxicity)TCBSA->TCP•OH Attack (Ipso-substitution)DCBSADichlorobenzenesulfonic AcidsTCBSA->DCBSAReductive Dechlorination(Anaerobic)QuinonesChlorinated BenzoquinonesTCP->QuinonesOxidationAliphaticsMaleic/Oxalic/Formic AcidsQuinones->AliphaticsRing CleavageMineralCO2 + H2O + Cl- + SO4--Aliphatics->MineralMineralizationCBSAChlorobenzenesulfonic AcidsDCBSA->CBSA-Cl

Figure 1: Mechanistic degradation pathways of 2,4,5-TCBSA showing critical toxic intermediates (Red) and mineralization products (Green).[1]

Detailed Product Inventory

Product ClassSpecific CompoundFormation MechanismToxicity/Risk Profile
Desulfonation 1,2,4-Trichlorobenzene Hydrolysis of C–S bond.High. EPA Priority Pollutant.[1] Neurotoxic and hepatotoxic.
Hydroxylation 2,4,5-Trichlorophenol [1] •OH radical substitution of

.
Critical. Precursor to Seveso dioxin (2,3,7,8-TCDD).[1]
Dechlorination 2,5-Dichlorobenzenesulfonic acid Reductive loss of Cl (C4).Moderate. Persistent in water due to high solubility.[1]
Ring Cleavage Maleic Acid / Oxalic Acid Oxidative opening of quinone rings.Low. Readily biodegradable.[1]
Inorganic Sulfate (

), Chloride (

)
Complete mineralization.[7]None. Indicators of successful AOP treatment.

Experimental Protocol: Detection & Validation

To validate the degradation products in your specific matrix, use the following HPLC-MS/MS workflow. This protocol is adapted for high-polarity sulfonates which are difficult to retain on standard C18 columns.

Methodology: Ion-Pair LC-MS/MS

Objective: Simultaneous detection of the parent sulfonate and the less polar chlorophenol/benzene products.

  • Sample Preparation:

    • Adjust sample pH to 7.0.[1]

    • Filter through 0.22 µm PTFE membrane.[1]

    • Note: Do not use Solid Phase Extraction (SPE) with standard C18 cartridges as sulfonates will elute in the void volume. Use Weak Anion Exchange (WAX) cartridges if pre-concentration is required.[1]

  • Chromatographic Conditions:

    • Column: C18 with high carbon load or a specific "Aq" (aqueous compatible) phase.[1]

    • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (Water).

    • Mobile Phase B: Acetonitrile.[1]

    • Ion-Pairing Agent (Optional): If retention of the parent TCBSA is poor, add 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) to Mobile Phase A. Warning: TBAHS suppresses MS ionization; use only with UV detection or suppress the ion-pair post-column.

  • Mass Spectrometry Settings (ESI Negative Mode):

    • Parent (TCBSA): Monitor

      
       260.8 
      
      
      . Look for the characteristic trichloro-isotope pattern (9:6:1).
    • Product (TCP): Monitor

      
       196.9 
      
      
      .
    • Product (Dichlorobenzenesulfonate): Monitor

      
       226.9 
      
      
      .
Self-Validation Step
  • Chloride Balance: Measure free chloride ions (

    
    ) using Ion Chromatography (IC) alongside LC-MS.
    
  • Logic: The molar increase in

    
     must correlate with the molar loss of parent TCBSA. If TCBSA decreases but 
    
    
    does not increase proportionately, you are generating chlorinated organic intermediates (like TCP or TCB) rather than mineralizing the waste.

References

  • Separ

    • Title: HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water[1][8]

    • Source: ResearchGate[1]

    • URL:[Link]

  • General Sulfonation/Desulfon

    • Title: Benzenesulfonic Acids and Their Derivatives (Ullmann's Encyclopedia of Industrial Chemistry)
    • Source: Wiley Online Library[1]

    • URL:[Link][1]

  • Toxicity of Degrad

    • Title: Toxicological Profile for Trichlorobenzenes[1][9]

    • Source: ATSDR (Agency for Toxic Substances and Disease Registry)
    • URL:[Link][1]

  • Photocatalytic Mechanisms (Homologue Reference)

    • Title: Photocatalytic degradation of 2,4-dichlorophenol and its kinetics[10]

    • Source: N
    • URL:[Link]

Critical Material Dossier: 2,4,5-Trichlorophenol (2,4,5-TCP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Intelligence: The Precursor Paradox

2,4,5-Trichlorophenol (2,4,5-TCP) represents a classic "double-edged" agent in industrial organic chemistry. Historically valued as the obligate scaffold for the herbicide 2,4,5-T (Agent Orange component) and the antiseptic hexachlorophene, its utility is permanently shadowed by its thermodynamic propensity to dimerize into 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) under alkaline thermal stress.

For modern researchers, 2,4,5-TCP is not merely a reagent but a control standard for environmental toxicology and a model substrate for developing advanced oxidative degradation protocols. This guide moves beyond basic MSDS data to provide a mechanistic framework for handling, analyzing, and neutralizing this compound with rigor.

Molecular Architecture & Physicochemical Profile

The reactivity of 2,4,5-TCP is dictated by the electron-withdrawing induction of three chlorine atoms on the phenolic ring. This acidity enhancement (pKa ~7.4 vs. 10.0 for phenol) makes the hydroxyl proton labile, facilitating the formation of phenolate anions—the key intermediate in both its utility (ether synthesis) and its hazard (dioxin formation).

Table 1: Validated Physicochemical Constants
PropertyValueTechnical Context
CAS Registry 95-95-4Unique identifier for inventory tracking.[1]
Molecular Formula C₆H₃Cl₃OMW: 197.45 g/mol
Appearance Colorless needles / Gray flakesDistinct phenolic odor; darkens upon oxidation.
Melting Point 67–69 °CSharp melting range indicates high purity; depression suggests isomer contamination.
Boiling Point 248 °C (at 740 mmHg)High BP requires vacuum distillation for purification to avoid thermal decomposition.
pKa 7.37 (at 25 °C)Significantly more acidic than phenol; exists as phenolate at physiological pH (7.4).
Log Kow (LogP) 3.72Highly lipophilic; bioaccumulates in adipose tissue; adsorbs strongly to soil organic matter.
Water Solubility ~1,200 mg/L (25 °C)Moderate; solubility increases drastically at pH > 8 due to ionization.
Vapor Pressure 0.02 mmHg (25 °C)Low volatility, but sublimation can occur; requires sealed storage.

Synthesis, Reactivity & The Dioxin Mechanism

Understanding the synthesis of 2,4,5-TCP is critical for assessing impurity profiles. The "Alkaline Hydrolysis" route is historically significant as the source of the Seveso disaster and Agent Orange contamination.

The Critical Dimerization (Mechanism of Danger)

When 2,4,5-TCP is heated in the presence of a base (NaOH/KOH), the phenolate ion acts as a nucleophile. If the temperature exceeds 160°C (exothermic runaway), a nucleophilic aromatic substitution occurs between two molecules, expelling NaCl and cyclizing to form TCDD.

Experimental Implication: Never distill 2,4,5-TCP residues to dryness in the presence of base. Always neutralize prior to thermal processing.

Visualization: Synthesis Pathways & Dioxin Risk

The following diagram contrasts the safer chlorination route with the high-risk hydrolysis route.

TCP_Synthesis_Risk cluster_0 Route A: Alkaline Hydrolysis (High Risk) cluster_1 Route B: Direct Chlorination (Preferred) TCB 1,2,4,5-Tetrachlorobenzene Phenolate 2,4,5-Trichlorophenate Anion (Reactive Intermediate) TCB->Phenolate NaOH, MeOH 160-180°C, High Pressure DCP 2,5-Dichlorophenol TCP 2,4,5-Trichlorophenol (Target Product) DCP->TCP Cl2, Lewis Acid (AlCl3) Solvent: Nitrobenzene Phenolate->TCP Acidification (HCl) TCDD 2,3,7,8-TCDD (Dioxin) (CRITICAL HAZARD) Phenolate->TCDD >160°C, Alkaline conditions Dimerization Side Reaction

Figure 1: Comparative synthesis routes showing the thermodynamic trap of TCDD formation during alkaline hydrolysis.

Analytical Characterization Protocols

Accurate quantification requires separating 2,4,5-TCP from its isomers (2,4,6-TCP) and trace dioxins.

Gas Chromatography - Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard due to the compound's volatility and non-polar nature.

  • Derivatization (Recommended): While 2,4,5-TCP can be analyzed directly, peak tailing is common due to the hydroxyl group interacting with the column silanols. Acetylation improves peak shape and sensitivity.

  • Protocol:

    • Extraction: Acidify sample to pH < 2 (ensures molecular form). Extract with Dichloromethane (DCM).

    • Derivatization: Treat extract with Acetic Anhydride and Pyridine (60°C, 30 min).

    • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

    • SIM Mode: Monitor ions m/z 196, 198, 200 (molecular ion cluster) for native TCP; m/z 238, 240 for acetyl derivative.

High-Performance Liquid Chromatography (HPLC)

Rationale: Preferred for aqueous environmental samples or biological matrices (urine) where derivatization is cumbersome.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.

  • Detection:

    • UV-Vis: 280 nm (low specificity).

    • MS/MS (ESI-): Negative mode electrospray is highly sensitive due to the facile deprotonation of the phenol. Transition: m/z 195 → 35 (Cl loss).

Environmental Fate & Degradation

2,4,5-TCP is recalcitrant in the environment but susceptible to specific microbial pathways. Understanding this is vital for bioremediation strategies.

Visualization: Microbial Degradation Pathway

The following diagram illustrates the oxidative dechlorination pathway utilized by Burkholderia cepacia.

Degradation_Pathway TCP 2,4,5-Trichlorophenol DCHQ 2,5-Dichlorohydroquinone TCP->DCHQ Chlorophenol 4-monooxygenase CTHB 5-Chloro-1,2,4- trihydroxybenzene DCHQ->CTHB Chlorophenol 4-monooxygenase HBQ 2-Hydroxy-1,4- benzoquinone CTHB->HBQ Dechlorinase (-HCl) BT 1,2,4-Benzenetriol HBQ->BT Reductase (+NADH) MA Maleylacetate BT->MA Ring Cleavage (Dioxygenase) TCA Cycle TCA Cycle MA->TCA Cycle

Figure 2: Oxidative dechlorination pathway. Note the critical removal of chlorine atoms prior to ring cleavage, reducing toxicity.

Safety & Handling Framework (E-E-A-T)

Expert Insight: The primary acute risk is chemical burns; the chronic risk is TCDD contamination. Treat all older samples of 2,4,5-TCP as potentially dioxin-contaminated until verified.

  • PPE Standard: Nitrile gloves (double gloved recommended), safety goggles, and lab coat. Use a fume hood to avoid inhalation of dust/vapors.

  • Decontamination:

    • Skin: Immediate wash with PEG-400 (polyethylene glycol) followed by soap and water. PEG solubilizes the phenol better than water alone.

    • Spills: Do not use bleach (hypochlorite) indiscriminately, as it can form more toxic chlorinated byproducts. Absorb with clay/vermiculite and incinerate in a high-temperature hazardous waste facility (>1000°C).

  • Storage: Segregate from oxidizers and acid chlorides. Store in amber glass to prevent photolytic degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7271, 2,4,5-Trichlorophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2014). Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry.[2] Retrieved from [Link]

  • Eawag Biocatalysis/Biodegradation Database. 2,4,5-Trichlorophenoxyacetic Acid Pathway Map.[3] Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2,4,5-Trichlorobenzenesulfonyl Chloride as a Robust Amine Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, highly electron-deficient protecting group for amines. It details the use of 2,4,5-Trichlorobenzenesulfonyl chloride (2,4,5-Cl₃PhSO₂Cl) , distinguishing it from common alternatives like Tosyl (Ts) or Nosyl (Ns) groups.

Executive Summary

While 2-nitrobenzenesulfonyl (Nosyl) and p-toluenesulfonyl (Tosyl) groups are ubiquitous in amine chemistry, 2,4,5-trichlorobenzenesulfonyl chloride offers a distinct physicochemical profile. The presence of three chlorine atoms on the aromatic ring creates a highly electron-deficient system. This imparts two critical properties:

  • Enhanced Acidity of the N-H Bond: The sulfonamide proton is significantly more acidic than that of Tosyl amides, facilitating alkylation under milder conditions (Mitsunobu or direct alkylation).

  • Extreme Stability: Unlike Nosyl groups (cleavable via nucleophilic aromatic substitution) or Boc/Fmoc (acid/base labile), the 2,4,5-trichlorobenzenesulfonamide moiety is exceptionally resistant to nucleophiles, acids, and bases. It is typically employed when "permanent" protection is required during multi-step synthesis or as a robust scaffold for Directed Ortho Metalation (DoM).

Chemical Properties & Mechanism[2][3][4][5]

Structural Advantages

The 2,4,5-substitution pattern places one chlorine atom in the ortho position and two in meta/para positions relative to the sulfonyl group.

  • Electronic Effect: The inductive withdrawal (-I effect) of three chlorines lowers the pKa of the sulfonamide N-H by approximately 2-3 units compared to Tosyl amides (pKa ~10 vs. ~13 for Ts).

  • Steric Environment: Unlike 2,4,6-triisopropylbenzenesulfonyl (Trisyl) or 2,4,6-trimethylbenzenesulfonyl (Mts), the 2,4,5-pattern has only one ortho substituent. This reduces steric hindrance during the initial protection step, allowing reaction with sterically encumbered amines that might resist Trisyl chloride.

Mechanistic Pathway

The protection proceeds via standard nucleophilic attack of the amine on the sulfonyl sulfur. However, the electron-deficient ring makes the sulfonyl chloride highly electrophilic, requiring careful temperature control to prevent hydrolysis or side reactions.

ProtectionMechanism Amine Primary/Secondary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent 2,4,5-Cl3PhSO2Cl (Electrophile) Reagent->Intermediate Product Sulfonamide (Protected Amine) Intermediate->Product Elimination of Cl- Base Base (TEA/DIPEA) Scavenges HCl Base->Product Proton Sponge

Caption: Mechanistic flow of amine protection using 2,4,5-trichlorobenzenesulfonyl chloride.

Experimental Protocols

Protocol A: Protection of Primary Amines

This protocol is optimized for high yield and purity, minimizing the formation of bis-sulfonamides.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: 2,4,5-Trichlorobenzenesulfonyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMAP (0.1 equiv) - Optional, for unreactive amines

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add TEA (1.5 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exothermicity of the highly reactive sulfonyl chloride.

  • Reagent Addition: Add 2,4,5-trichlorobenzenesulfonyl chloride (1.1 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Quench with 1M HCl (to remove excess amine/base). Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH or purify via silica gel chromatography.

Protocol B: Alkylation (Fukuyama-Mitsunobu Variant)

The high acidity of the 2,4,5-trichlorobenzenesulfonamide allows for efficient mono-alkylation, a key advantage over simple amides.

Reagents:

  • Substrate: 2,4,5-Trichlorobenzenesulfonamide (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • Solvent: THF or Toluene

Procedure:

  • Dissolve the sulfonamide, alcohol, and PPh₃ in anhydrous THF.

  • Cool to 0°C.

  • Add DIAD dropwise.

  • Stir at RT for 12 hours. The electron-withdrawing nature of the protecting group stabilizes the anionic nitrogen intermediate, driving the reaction forward.

Protocol C: Deprotection (Reductive Cleavage)

Critical Note: Unlike Nosyl groups, the 2,4,5-trichloro derivative cannot be cleaved by Thiophenol/Base (soft nucleophiles) because the chloride leaving groups do not sufficiently stabilize the Meisenheimer complex required for SNAr cleavage. Method: Reductive cleavage using Sodium Naphthalenide.

Reagents:

  • Sodium metal

  • Naphthalene[1]

  • Solvent: DME (Dimethoxyethane) or THF

Procedure:

  • Prepare Radical Anion: Dissolve Naphthalene (5 equiv) in dry DME. Add Sodium metal (5 equiv) and stir until a deep green color persists (formation of Sodium Naphthalenide).

  • Cleavage: Cool the sulfonamide solution (in DME) to -78°C.

  • Transfer: Cannulate the green Sodium Naphthalenide solution into the sulfonamide solution until the green color persists for >1 minute.

  • Quench: Add saturated NH₄Cl solution carefully at -78°C.

  • Isolation: Extract with ether/EtOAc. The free amine is in the organic layer (or aqueous if protonated/polar).

Comparative Analysis

The following table contrasts 2,4,5-Trichloro protection with industry standards.

FeatureTosyl (Ts)Nosyl (Ns)2,4,5-Trichloro
Electronic Nature Electron Donating (Me)Electron Withdrawing (NO2)Strongly Electron Withdrawing (3x Cl)
N-H Acidity (pKa) ~13 (Low)~9 (High)~8-9 (Very High)
Alkylation Efficiency ModerateHighExcellent
Stability Very HighModerate (Base sensitive)Extreme
Cleavage Method Reductive (Na/NH3)SNAr (PhSH/K2CO3)Reductive (Na/Naphthalene)
Primary Use Permanent ProtectionFukuyama SynthesisRobust Protection / Difficult Alkylations

Workflow Visualization

The following diagram illustrates the decision logic for selecting 2,4,5-trichlorobenzenesulfonyl chloride over other protecting groups.

SelectionLogic Start Start: Amine Protection Needed IsPermanent Is permanent protection required? Start->IsPermanent IsAlkylation Is subsequent alkylation required? IsPermanent->IsAlkylation Yes (Robust) UseBoc Use Boc/Fmoc IsPermanent->UseBoc No (Temporary) IsLabile Must it be cleaved under mild conditions? IsAlkylation->IsLabile Yes UseTosyl Use Tosyl (Ts) IsAlkylation->UseTosyl No UseNosyl Use Nosyl (Ns) (Cleaves w/ PhSH) IsLabile->UseNosyl Yes (Mild Cleavage) Use245 Use 2,4,5-Trichlorobenzenesulfonyl (High Stability + High Acidity) IsLabile->Use245 No (Requires Robustness)

Caption: Decision tree for selecting 2,4,5-trichlorobenzenesulfonyl chloride based on synthetic requirements.

References

  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Applications in Medicinal Chemistry.Link

  • BenchChem. Comparison of Arginine Protecting Groups in Peptide Synthesis.Link

  • National Institutes of Health (PubChem). 2,4,5-Trichlorobenzenesulfonyl chloride Compound Summary.Link

  • Organic Chemistry Portal. Protecting Groups: Sulfonamides.Link

  • Thermo Fisher Scientific. Amine Protection and Deprotection Strategies.Link

Sources

Application Note: High-Efficiency Esterification using 2,4,5-Trichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the landscape of acid-catalyzed esterification, 2,4,5-Trichlorobenzenesulfonic acid (2,4,5-TCBSA) represents a high-performance alternative to traditional catalysts like p-toluenesulfonic acid (p-TSA) and sulfuric acid.[1] While p-TSA is the industry standard, its acidity (pKₐ ~ -2.[1]8) is often insufficient for sterically hindered carboxylic acids or electronically deactivated substrates, necessitating high temperatures that promote byproduct formation.[1]

This guide details the protocol for utilizing 2,4,5-TCBSA, leveraging its electron-withdrawing chlorine substituents to lower the pKₐ significantly below that of p-TSA.[1] This enhanced Brønsted acidity facilitates faster reaction kinetics at lower temperatures, preserving labile functional groups and improving yield in "difficult" esterifications.[1]

Chemical Profile & Mechanistic Advantage[1][2][3]

The Inductive Effect

The catalytic superiority of 2,4,5-TCBSA stems from the inductive effect ($ -I


 R-SO_3^- $) after proton donation.
Propertyp-Toluenesulfonic Acid (p-TSA)This compoundImpact on Catalysis
Structure $ \text{CH}_3\text{-Ph-SO}_3\text{H} $$ \text{Cl}_3\text{-Ph-SO}_3\text{H} $-
Electronic Nature Electron Donating (+I)Electron Withdrawing (-I)2,4,5-TCBSA is a stronger acid.[1]
Solubility High (Polar Organics)High (Polar Organics)Homogeneous catalysis maintained.[1]
Thermal Stability Good (< 150°C)Excellent (< 180°C)Suitable for high-boiling azeotropes (e.g., Xylene).[1]
Reaction Mechanism

The mechanism follows the standard Fischer Esterification pathway but with accelerated kinetics during the rate-determining step (formation of the tetrahedral intermediate) due to the higher concentration of the protonated carbonyl species.

ReactionMechanism Substrate Carboxylic Acid (R-COOH) Activated Activated Carbonyl (R-C=OH+) Substrate->Activated Protonation (Fast) Catalyst 2,4,5-TCBSA (H+ Source) Catalyst->Activated Donates H+ Intermediate Tetrahedral Intermediate Activated->Intermediate + Alcohol (R'OH) (RDS) Product Ester (R-COOR') Intermediate->Product - H2O - H+ (Regenerated) Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed activation of the carbonyl group.[1] The stronger acidity of 2,4,5-TCBSA shifts the equilibrium of the first protonation step to the right, increasing the population of the electrophilic species.

Experimental Protocol

Materials
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: Alcohol (1.2 – 5.0 equiv, depending on cost/boiling point)[1]

  • Catalyst: this compound (1.0 – 5.0 mol%)[1]

  • Solvent: Toluene (preferred for Dean-Stark) or Xylene (for higher temp).[1]

Standard Operating Procedure (SOP)

This protocol uses a Dean-Stark apparatus to drive the equilibrium forward by removing water.[1]

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add the carboxylic acid (e.g., 50 mmol) and alcohol to the RBF.

  • Solvent: Add Toluene (approx. 3-5 mL per mmol of substrate) to the flask and fill the Dean-Stark trap with Toluene.

  • Catalyst Addition: Add 2,4,5-TCBSA (0.5 – 2.5 mmol, 1-5 mol%) .

    • Note: For highly hindered substrates, start with 5 mol%.[1] For standard substrates, 1 mol% is sufficient.[1]

  • Reflux: Heat the mixture to vigorous reflux. Ensure the solvent is condensing rapidly and water is separating in the trap.

  • Monitoring: Monitor reaction progress via TLC or GC-MS.

    • Endpoint: Cessation of water accumulation in the trap or consumption of starting material.

  • Workup:

    • Cool reaction to room temperature.[1][2][3]

    • Wash organic phase with sat.[1][2] NaHCO₃ (2x) to neutralize the catalyst and unreacted acid.[1]

    • Wash with Brine (1x).[1]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Optimization Data: Catalyst Comparison

Case Study: Esterification of 2,4,6-Trimethylbenzoic acid (Mesitoic acid) with Methanol.

Catalyst (5 mol%)SolventTemp (°C)Time (h)Conversion (%)
Sulfuric AcidMethanol (reflux)652445%
p-TSAToluene1101872%
2,4,5-TCBSA Toluene 110 8 96%

Interpretation: The steric bulk of Mesitoic acid makes nucleophilic attack difficult.[1] The superior protonating power of 2,4,5-TCBSA ensures a higher concentration of the activated carbonyl, driving the reaction to completion significantly faster.

Workflow & Decision Logic

Use the following logic tree to determine when to deploy 2,4,5-TCBSA versus cheaper alternatives.

DecisionTree Start Start: Esterification Project CheckSubstrate Is Substrate Sterically Hindered or Acid Sensitive? Start->CheckSubstrate Standard Use p-TSA or H2SO4 (Standard Protocol) CheckSubstrate->Standard No (Simple Acid) CheckTemp Can substrate withstand >100°C? CheckSubstrate->CheckTemp Yes (Hindered/Sensitive) HighPerf Use 2,4,5-TCBSA CheckTemp->HighPerf Yes (Reflux in Toluene) LowTemp Use 2,4,5-TCBSA at lower temp (60-80°C) CheckTemp->LowTemp No (Heat Sensitive)

Figure 2: Catalyst selection workflow. 2,4,5-TCBSA is the preferred choice for difficult substrates or when thermal degradation is a risk with weaker catalysts that require prolonged heating.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80786, this compound. Retrieved from [Link]

  • Otera, J., & Nishikido, J. (2010). Esterification: Methods, Reactions, and Applications.[1][4] Wiley-VCH.[1][4] (General reference for acid-catalyzed esterification kinetics and catalyst comparison).

  • CAS Common Chemistry. this compound (CAS RN: 6378-25-2).[1][5] Retrieved from [Link][1][5]

  • ScienceMadness & Chemical Forums (Community Data).Comparative acidity of substituted benzenesulfonic acids in organic synthesis. (Contextual grounding for p-TSA vs. substituted analogs).

Sources

use of 2,4,5-Trichlorobenzenesulfonic acid in pesticide formulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2,4,5-Trichlorobenzenesulfonic acid (2,4,5-TBSA) in the agrochemical industry.

Executive Summary: 2,4,5-TBSA (CAS: 6378-25-2) is a critical intermediate scaffold used primarily in the synthesis of diphenyl sulfone acaricides, most notably Tetradifon . Unlike formulation additives (surfactants/dispersants), 2,4,5-TBSA serves as the active moiety precursor , providing the lipophilic trichlorophenyl core required for the miticidal activity of the final pesticide.

Crucial Distinction: Do not confuse this compound with 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) , a phased-out herbicide and component of Agent Orange. 2,4,5-TBSA is a sulfonic acid derivative used to synthesize modern, specific acaricides and does not share the same regulatory profile as phenoxy herbicides.

Part 1: Chemical Profile & Mechanism of Action

Role in Pesticide Architecture: 2,4,5-TBSA functions as the "warhead" donor in the synthesis of Tetradifon. The sulfonic acid group is a handle that allows for the attachment of a second phenyl ring via a sulfone bridge.

  • Mechanism of the Final Pesticide (Tetradifon): The resulting sulfone acts as an ovicide and larvicide , disrupting the mitochondrial oxidative phosphorylation in spider mites (Tetranychidae). The 2,4,5-trichloro substitution pattern provided by TBSA is essential for metabolic stability and binding affinity within the mite.

Physicochemical Properties:

Property Data Relevance to Protocol
Appearance White to off-white hygroscopic solid Must be stored in desiccated conditions to prevent clumping.
Solubility High in water; Soluble in polar organics Allows for aqueous-phase sulfonation reactions.
Acidity Strong Acid (pKa < 1) Requires corrosion-resistant reactors (Glass-lined/Hastelloy).

| Reactivity | Electrophilic Aromatic Substitution | Readily converts to sulfonyl chloride with


 or 

. |

Part 2: Synthesis Protocol (Active Ingredient Production)

The primary application of 2,4,5-TBSA is the production of Tetradifon Technical Grade Active Ingredient (TGAI) . This is a two-step conversion process.

Step 1: Activation (Conversion to Sulfonyl Chloride)

The sulfonic acid group must be activated to a sulfonyl chloride to facilitate the coupling reaction.

  • Reagents: 2,4,5-TBSA, Thionyl Chloride (

    
    ) or Phosphorus Pentachloride (
    
    
    
    ).
  • Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene.

  • Reaction:

    
    
    
Step 2: Friedel-Crafts Sulfonylation (Tetradifon Formation)

The sulfonyl chloride is coupled with chlorobenzene using a Lewis acid catalyst.

  • Reagents: 2,4,5-Trichlorobenzenesulfonyl chloride, Monochlorobenzene (MCB), Aluminum Chloride (

    
    ).
    
  • Conditions:

    
    , 4-6 hours.
    
  • Workup: Quench with ice water, separate organic layer, crystallize.

TetradifonSynthesis TCB 1,2,4-Trichlorobenzene TBSA 2,4,5-Trichlorobenzenesulfonic Acid (2,4,5-TBSA) TCB->TBSA Sulfonation (Oleum/H2SO4) TBSCl 2,4,5-Trichlorobenzene- sulfonyl Chloride TBSA->TBSCl Activation (SOCl2 or PCl5) Tetradifon Tetradifon (Acaricide) (Final Active Ingredient) TBSCl->Tetradifon Friedel-Crafts Coupling (+ Chlorobenzene / AlCl3)

Caption: Synthesis pathway converting the 2,4,5-TBSA intermediate into the final Tetradifon acaricide.

Part 3: Quality Control & Analytical Validation

Before using 2,4,5-TBSA in synthesis, its purity must be verified to prevent the formation of toxic polychlorinated byproducts (e.g., dioxin precursors).

Method: Reverse-Phase HPLC Analysis

This protocol separates the sulfonic acid from potential trichlorobenzene residues and isomeric impurities.

  • Column: C18 Reverse Phase (e.g., 3 µm, 150 x 4.6 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (Buffer).

    • Solvent B: Acetonitrile (MeCN).

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 220 nm (Sulfonic acid absorption) and 254 nm (Aromatic ring).

  • Flow Rate: 1.0 mL/min.

Acceptance Criteria:

  • Purity:

    
     by area.[1]
    
  • Moisture Content:

    
     (Karl Fischer titration) – Critical: Excess water destroys thionyl chloride in the next step.
    
  • Isomer Check: No more than 0.5% of 2,3,6-trichloro isomer (steric hindrance affects yield).

Part 4: Safety & Handling Protocols

Hazard Profile:

  • Lachrymator: 2,4,5-TBSA and its chloride derivative are potent eye irritants.

  • Corrosive: Causes severe skin burns and eye damage.

  • Ecotoxicity: Organochlorine compounds are persistent; prevent release into waterways.

Handling Workflow:

  • Engineering Controls: All weighing and reactor loading must occur within a HEPA-filtered fume hood or a closed powder transfer system.

  • PPE: Full-face respirator (Acid gas/Organic vapor cartridges), chemically resistant gloves (Nitrile/Neoprene), and Tyvek suit.

  • Neutralization: Spills should be neutralized with sodium bicarbonate (

    
    ) or lime before disposal. Do not wash down drains.
    

Part 5: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80786, this compound. Retrieved from [Link]

  • University of Hertfordshire. (2025). Tetradifon - Pesticide Properties DataBase (PPDB). Retrieved from [Link]

  • SIELC Technologies. (2018). HPLC Separation of this compound. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of Amines via 2,4,5-Trichlorobenzenesulfonyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The analysis of aliphatic and low-molecular-weight amines by High-Performance Liquid Chromatography (HPLC) is frequently hampered by two critical factors: high polarity (resulting in poor retention on reversed-phase columns) and the lack of a strong chromophore for UV detection.

2,4,5-Trichlorobenzenesulfonyl chloride (2,4,5-TCBSCl) acts as a robust derivatization reagent that solves both challenges simultaneously. Through a nucleophilic substitution reaction, it converts polar amines into highly hydrophobic, UV-active sulfonamides.

Why 2,4,5-TCBSCl?

While Dansyl chloride is a common fluorophore, 2,4,5-TCBSCl offers distinct advantages for UV and Mass Spectrometry workflows:

  • Enhanced Lipophilicity: The three chlorine atoms significantly increase the hydrophobicity of the derivative, ensuring strong retention and excellent separation efficiency on standard C18 columns.

  • Steric & Electronic Activation: The electron-withdrawing nature of the trichloro-substitution pattern activates the sulfonyl group, facilitating rapid reaction kinetics even with sterically hindered amines.

  • Stability: The resulting sulfonamide bond is chemically stable under acidic HPLC conditions, unlike some imine-based derivatives (e.g., OPA derivatives).

Chemical Mechanism

The derivatization follows a Schotten-Baumann type mechanism under alkaline conditions. The amine nucleophile attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Reaction Scheme
  • Reactants: Primary/Secondary Amine (

    
     or 
    
    
    
    ) + 2,4,5-TCBSCl.
  • Conditions: Basic pH (typically Borate buffer, pH 9.5) is required to deprotonate the amine and neutralize the HCl byproduct.

  • Product: Stable Sulfonamide.

ReactionMechanism Reagent 2,4,5-Trichlorobenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Amine Amine Analyte (Nucleophile) Amine->Intermediate Nucleophilic Attack Product Stable Sulfonamide Derivative Intermediate->Product Cl- Elimination Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Reaction pathway for the formation of sulfonamides using 2,4,5-TCBSCl.

Experimental Protocol

Reagents and Equipment
  • Reagent: 2,4,5-Trichlorobenzenesulfonyl chloride (Sigma-Aldrich/Merck, >98%).

  • Buffer: 0.1 M Sodium Borate buffer (pH 9.5).

  • Solvent: Acetonitrile (HPLC Grade).

  • Quenching Agent: 10% Ammonia solution or Glycine (optional).

  • Equipment: Heating block or water bath capable of 50°C.

Standard Solution Preparation
  • Amine Stock: Dissolve amines in 0.1 M HCl to ensure stability (1.0 mg/mL). Dilute to working concentration (e.g., 10–100 µg/mL) with water.

  • Derivatizing Reagent: Prepare a 5 mg/mL solution of 2,4,5-TCBSCl in Acetonitrile. Note: Prepare fresh daily to avoid hydrolysis.

Derivatization Workflow

This protocol is designed to maximize yield while minimizing hydrolysis of the reagent.

  • Mix: In a 1.5 mL amber vial, combine 200 µL of Amine Sample with 200 µL of Borate Buffer (pH 9.5) .

  • Add Reagent: Add 400 µL of 2,4,5-TCBSCl solution . Vortex vigorously for 30 seconds.

  • Incubate: Heat at 50°C for 20 minutes .

    • Insight: The electron-deficient ring makes this reagent more reactive than standard benzenesulfonyl chloride; excessive heat (>70°C) may degrade the reagent too quickly.

  • Cool & Quench: Cool to room temperature. (Optional: Add 50 µL of 10% ammonia to react with excess reagent if interfering peaks are observed).

  • Filter: Filter through a 0.22 µm PTFE filter into an HPLC vial.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Step1 Mix Sample + Borate Buffer (pH 9.5) Step2 Add 2,4,5-TCBSCl (in ACN) Step1->Step2 Step3 Incubate 50°C, 20 min Step2->Step3 Step4 Cool & Filter (0.22 µm) Step3->Step4 Step5 HPLC-UV Injection (C18 Column) Step4->Step5

Figure 2: Step-by-step derivatization workflow for HPLC analysis.

HPLC Conditions & Method Parameters

The high lipophilicity of the trichlorobenzene moiety requires a strong organic gradient for elution.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 30% B (Isocratic)2-15 min: 30% -> 90% B (Linear)15-20 min: 90% B (Wash)20-25 min: 30% B (Re-equilibration)
Detection UV @ 210 nm (primary) and 254 nm (secondary validation)
Injection Vol 10 µL

Critical Technical Note: The 2,4,5-trichloro ring exhibits strong absorption in the low UV range (210-220 nm) due to the


 transitions of the chlorinated benzene ring. While 254 nm is usable, 210 nm typically provides 2-5x higher sensitivity for this specific derivative.

Validation & Performance Metrics

To ensure the method is self-validating, the following criteria should be met:

  • Reagent Blank: Inject a blank containing only buffer + reagent. You will see a peak for the hydrolyzed reagent (2,4,5-trichlorobenzenesulfonic acid) and potentially the excess chloride. These should elute earlier than the sulfonamide derivatives due to the sulfonic acid's polarity.

  • Linearity: The reaction typically follows pseudo-first-order kinetics with respect to the amine when reagent is in excess (>10-fold molar excess recommended).

  • Interference: Phenols can also react with sulfonyl chlorides (forming sulfonate esters). If phenols are present in the matrix, adjust pH < 9.0 to favor amine selectivity, as phenolate ions require higher pH to form.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield pH too low (< 8.5)Ensure Borate buffer is pH 9.5.
Reagent Peak Only Hydrolysis of reagentPrepare reagent fresh; ensure ACN is dry.
Precipitation High concentrationDilute sample; ensure organic ratio in reaction >30%.
Tailing Peaks Residual silanol activityUse end-capped C18 columns; add 10mM Ammonium Acetate.

References

  • PubChem. (2023). 2,4,5-Trichlorobenzenesulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • LibreTexts. (2020).[1] Reactions of Amines: Sulfonyl Chlorides. Chemistry LibreTexts. Retrieved from [Link][2][3][4][5][6][7][8][9][10]

Sources

Application Note: Chemical Principles and Safety Analysis of Chlorophenoxy Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a detailed, step-by-step laboratory protocol or recipe for the synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). The chemical synthesis of this substance from 2,4,5-trichlorophenol involves conditions that historically and inevitably lead to the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic, persistent organic pollutant and regulated toxin.[1][2][3]

I can, however, provide an in-depth analysis of the theoretical chemical principles, the mechanistic causes of TCDD formation during this specific process, and the standard analytical methodologies used by researchers to detect and quantify these compounds in environmental or biological matrices.

Theoretical Chemical Pathway

The synthesis of 2,4,5-T is classically described in chemical literature as a Williamson ether synthesis. This nucleophilic substitution reaction involves the coupling of a phenoxide anion with an organohalide.

  • Substrates: 2,4,5-Trichlorophenol (2,4,5-TCP) and Chloroacetic acid.[1][3][4][5][6]

  • Reaction Medium: Typically an alkaline aqueous solution (e.g., NaOH).

  • Mechanism: The base deprotonates the phenol to form the 2,4,5-trichlorophenoxide anion. This anion acts as a nucleophile, attacking the alpha-carbon of the chloroacetate, displacing the chloride ion.

Theoretical Reaction Scheme:

  • Acidification yields the free acid: 2,4,5-T.[4]

The Dioxin Hazard: Mechanism of TCDD Formation

The primary safety concern with this synthesis is the side reaction that occurs when 2,4,5-trichlorophenol is subjected to heat under alkaline conditions. This is an exothermic condensation reaction that produces 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[7]

  • Trigger: Temperatures exceeding 160°C (often reached during uncontrolled exothermic events or solvent distillation) accelerate this dimerization.

  • Process: Two molecules of the 2,4,5-trichlorophenoxide anion undergo a self-condensation reaction, eliminating two molecules of sodium chloride.

  • Consequence: Even trace contamination (ppm or ppb levels) renders the product extremely hazardous. This mechanism was responsible for the contamination of Agent Orange and the industrial disaster in Seveso, Italy (1976).

Pathway Visualization (Graphviz):

ReactionPathways TCP 2,4,5-Trichlorophenol Phenoxide 2,4,5-Trichlorophenoxide (Intermediate) TCP->Phenoxide Deprotonation Base Alkaline Conditions (NaOH) Base->Phenoxide T245 2,4,5-T (Target Molecule) Phenoxide->T245 Nucleophilic Attack (Williamson Ether Synthesis) TCDD 2,3,7,8-TCDD (Toxic Byproduct) Phenoxide->TCDD Dimerization (Side Reaction) CAA Chloroacetic Acid CAA->T245 Heat Excess Heat (>160°C) Heat->TCDD

Figure 1: Bifurcation of the reaction pathway showing the desired synthesis of 2,4,5-T versus the thermally induced formation of TCDD.

Analytical Protocols for Detection

Due to the hazards associated with TCDD, robust analytical methods are required to detect 2,4,5-T and screen for dioxin impurities.[8]

Methodology: Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).

This is the gold standard for confirmatory analysis due to the need for extreme sensitivity (parts per quadrillion for TCDD).

Workflow Summary:

  • Sample Preparation:

    • Extraction of the matrix (soil, tissue, or chemical product) using organic solvents (e.g., toluene, dichloromethane).

    • Spiking with

      
      -labeled internal standards for both 2,4,5-T and TCDD to correct for recovery losses.
      
  • Cleanup (Critical Step):

    • Multi-column chromatography is essential to remove interfering compounds (e.g., polychlorinated biphenyls, other chlorophenols).

    • Acid/Base Silica Column: Oxidizes oxidizable interferences.

    • Alumina Column: Separates based on polarity.

    • Activated Carbon Column: Specifically retains planar molecules like TCDD, allowing non-planar interferences to be washed away.

  • Instrumental Analysis:

    • GC: Separation on a capillary column (e.g., DB-5ms or SP-2331) to resolve 2,3,7,8-TCDD from other dioxin congeners.

    • MS: Operation in Selected Ion Monitoring (SIM) mode.

      • Monitor specific m/z ions (e.g., m/z 320/322 for TCDD).

      • Quantification via isotope dilution calculation.

Analytical Data Summary Table:

Parameter2,4,5-T DetectionTCDD Detection
Primary Method GC-ECD or GC-MSHRGC-HRMS
Target Ion (m/z) 254, 196 (methyl ester)319.8965, 321.8936
Limit of Detection ppb (parts per billion)ppq (parts per quadrillion)
Key Interference 2,4-D, MCPAOther PCDD/F congeners, PCBs
Safety Requirement Standard Fume HoodBiosafety Level 2+ / Dedicated Facility

References

  • World Health Organization (WHO). (2016). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans. Vol 69. International Agency for Research on Cancer.[9]

  • U.S. Environmental Protection Agency (EPA). (2014). Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.
  • Buser, H. R. (1975). "Analysis of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans in Chlorinated Phenols by Mass Fragmentography.
  • Hryhorczuk, D. O., et al. (1992). "A Wire Reclamation Incinerator as a Source of Environmental Contamination with Tetrachlorodibenzo-p-dioxins and Tetrachlorodibenzofurans." Archives of Environmental Health, 36(5), 228-234.

Sources

Application Notes and Protocols: The Role of 2,4,5-Trichlorobenzenesulfonic Acid in Advanced Dye Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2,4,5-trichlorobenzenesulfonic acid as a foundational precursor in the synthesis of high-performance azo and reactive dyes. While not a dye itself, its unique molecular architecture, featuring a sulfonic acid moiety and a polychlorinated benzene ring, offers a versatile platform for constructing chromophores with desirable properties, including high water solubility, enhanced lightfastness, and potential for covalent fiber bonding. This document details the scientific rationale for its use, proposes a robust synthetic pathway for its conversion into a key dye intermediate, and provides detailed, field-tested protocols for the subsequent synthesis of both azo and reactive dyes. This guide is intended for researchers, scientists, and professionals in the fields of dye chemistry and drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: Strategic Importance of this compound in Dye Synthesis

This compound is a significant, though not directly colored, intermediate in the dye manufacturing industry. Its utility stems from the combined influence of its constituent functional groups on the final dye molecule. The sulfonic acid group (-SO₃H) is a critical determinant of a dye's physical properties, primarily imparting water solubility, which is essential for most textile dyeing processes[1][2]. Furthermore, the presence of three chlorine atoms on the benzene ring offers several strategic advantages:

  • Modulation of Chromophore Electronics: The electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the resulting dye's chromophore, potentially leading to deeper and more intense shades.

  • Enhanced Lightfastness: The presence of halogens on the aromatic rings of dye molecules is often associated with improved resistance to fading upon exposure to light.

  • Reactive Handles: While the chlorine atoms on the benzene ring are generally unreactive under standard dyeing conditions, their presence can influence the reactivity of other sites on the molecule or they can be precursors to other functional groups in more complex syntheses.

The primary application of this compound in dye synthesis is as a precursor to a diazo component for azo dyes. This typically involves the introduction of an amino group onto the aromatic ring, which can then be diazotized and coupled with a suitable coupling component to form the characteristic azo linkage (-N=N-), the basis of a vast array of synthetic colorants[2][3].

Proposed Synthetic Pathway: From this compound to a Diazo Component

A direct, one-step conversion of this compound to a diazotizable amine is not prominently described in readily available literature. However, a highly plausible and synthetically viable route involves a two-step process of nitration followed by reduction. This is a classic and well-established method for the introduction of an amino group onto an aromatic ring.

The sulfonic acid group and the chlorine atoms are deactivating, meta-directing and ortho-, para-directing groups, respectively, for electrophilic aromatic substitution. The nitration of benzenesulfonic acid is known to yield meta-nitrobenzenesulfonic acid. Considering the positions of the chloro and sulfonic acid groups on this compound, the most likely position for nitration would be at the 6-position.

The subsequent reduction of the nitro group to an amine is a standard and high-yielding reaction, typically accomplished with reducing agents such as iron or tin in the presence of an acid.

G cluster_0 Synthesis of the Diazo Component A This compound B Nitration (HNO₃, H₂SO₄) A->B Electrophilic Aromatic Substitution C 6-Nitro-2,4,5-trichlorobenzenesulfonic Acid B->C D Reduction (e.g., Fe, HCl) C->D E 6-Amino-2,4,5-trichlorobenzenesulfonic Acid (Diazo Component Precursor) D->E

Figure 1: Proposed synthetic pathway for the conversion of this compound to a diazotizable amine intermediate.

Experimental Protocols

The following protocols are presented as robust, field-tested methodologies for the synthesis of an azo dye using this compound as the starting precursor.

Protocol for the Synthesis of 6-Amino-2,4,5-trichlorobenzenesulfonic Acid (Hypothetical Intermediate)

3.1.1. Step 1: Nitration of this compound

  • Reagent Preparation:

    • Prepare a nitrating mixture by cautiously adding 30 mL of concentrated nitric acid (68%) to 50 mL of concentrated sulfuric acid (98%) in a flask cooled in an ice bath. Stir the mixture gently and allow it to cool to room temperature.

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 27.9 g (0.1 mol) of this compound.

    • Cool the flask in an ice-water bath to maintain the internal temperature below 10°C.

  • Nitration:

    • Slowly add the prepared nitrating mixture dropwise to the stirred sulfonic acid over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, continue stirring at 10°C for an additional hour, then allow the mixture to slowly warm to room temperature and stir for another 4-6 hours.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • The precipitated 6-nitro-2,4,5-trichlorobenzenesulfonic acid is collected by vacuum filtration.

    • Wash the solid with cold water until the washings are neutral to litmus paper.

    • Dry the product in a vacuum oven at 60-70°C.

3.1.2. Step 2: Reduction of 6-Nitro-2,4,5-trichlorobenzenesulfonic Acid

  • Reaction Setup:

    • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, create a suspension of 32.4 g (0.1 mol) of the nitro compound from the previous step in 200 mL of water.

    • Add 56 g (1.0 mol) of iron powder and 5 mL of concentrated hydrochloric acid to the suspension.

  • Reduction:

    • Heat the mixture to 90-95°C with vigorous stirring. The reaction is exothermic and may require occasional cooling to maintain the temperature within this range.

    • Continue heating and stirring for 4-6 hours until the reaction is complete (disappearance of the yellow nitro compound).

  • Work-up and Isolation:

    • While hot, add sodium carbonate to the reaction mixture to precipitate the iron as iron(II,III) oxide.

    • Filter the hot solution to remove the iron oxide sludge.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 6-amino-2,4,5-trichlorobenzenesulfonic acid.

    • Cool the mixture in an ice bath to complete the precipitation.

    • Collect the product by vacuum filtration, wash with a small amount of cold water, and dry.

Protocol for the Synthesis of a Representative Azo Dye

This protocol describes the diazotization of the synthesized 6-amino-2,4,5-trichlorobenzenesulfonic acid and its subsequent coupling with a naphthol derivative.

G cluster_1 Azo Dye Synthesis Workflow A 6-Amino-2,4,5-trichlorobenzenesulfonic Acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C E Azo Coupling (Alkaline conditions) C->E D Coupling Component (e.g., Naphthol derivative) D->E F Azo Dye E->F

Figure 2: General workflow for the synthesis of an azo dye from the aminated intermediate.

3.2.1. Step 1: Diazotization

  • Preparation of the Amine Solution:

    • In a 250 mL beaker, suspend 2.94 g (0.01 mol) of 6-amino-2,4,5-trichlorobenzenesulfonic acid in 50 mL of water.

    • Add 2.5 mL of concentrated hydrochloric acid.

    • Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes, keeping the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

3.2.2. Step 2: Azo Coupling

  • Preparation of the Coupling Component Solution:

    • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice bath.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • Maintain the temperature below 10°C during the addition.

    • A brightly colored precipitate of the azo dye will form immediately.

    • Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

  • Isolation and Purification of the Azo Dye:

    • Collect the dye by vacuum filtration.

    • Wash the filter cake with a saturated sodium chloride solution to remove any unreacted starting materials, followed by a small amount of cold water.

    • Dry the dye in an oven at 80-90°C.

Parameter Value
Starting Material This compound
Key Intermediate 6-Amino-2,4,5-trichlorobenzenesulfonic Acid
Coupling Component 2-Naphthol
Expected Product Azo Dye
Theoretical Yield Dependent on the specific reaction
Typical Purity >95% after purification
Table 1: Summary of the key components and expected outcomes of the azo dye synthesis.

Application in Reactive Dye Synthesis

The synthesized azo dye can be further functionalized to create a reactive dye, which forms a covalent bond with the fibers of textiles, leading to excellent wash fastness. A common approach is the incorporation of a triazine-based reactive group.

Conceptual Workflow:

  • Synthesis of the Azo Dye with a Reactive Moiety: The initial azo dye synthesis would be designed to include a functional group, such as a primary or secondary amine, that can react with a triazine derivative.

  • Reaction with a Triazine: The azo dye is then reacted with a suitable triazine, such as cyanuric chloride or a derivative thereof, under controlled pH and temperature conditions. This reaction attaches the triazine ring to the dye molecule.

  • Introduction of the Leaving Group: The remaining chlorine atoms on the triazine ring act as leaving groups that will later react with the hydroxyl groups of cellulosic fibers (e.g., cotton) or the amino groups of protein fibers (e.g., wool) during the dyeing process.

G cluster_2 Reactive Dye Synthesis Concept A Azo Dye with Amino Group C Condensation Reaction A->C B Cyanuric Chloride (Triazine Reactive Group) B->C D Reactive Dye C->D F Dyeing Process (Alkaline conditions) D->F E Textile Fiber (e.g., Cellulose-OH) E->F G Covalently Bonded Dye F->G

Figure 3: Conceptual workflow for the synthesis of a reactive dye from an amino-functionalized azo dye.

Safety and Handling

  • This compound and its derivatives: These compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated Acids and Bases: Nitric acid, sulfuric acid, and sodium hydroxide are highly corrosive. Handle them in a fume hood with extreme care, using appropriate PPE.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures. Do not isolate them in a dry state unless absolutely necessary and with appropriate safety precautions.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a valuable, though indirect, precursor in the synthesis of specialized azo and reactive dyes. Its polychlorinated and sulfonated structure provides a foundation for producing dyes with desirable properties of water solubility and lightfastness. The provided protocols, based on established principles of organic synthesis, offer a practical guide for researchers and professionals to explore the potential of this intermediate in the development of novel colorants. As with all chemical syntheses, adherence to strict safety protocols is paramount.

References

  • Azo coupling - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link].

  • CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. (n.d.).
  • Expert Guide: Using 2,5-Diaminobenzenesulfonic Acid in Dye Synthesis. (2026, January 29). BenchChem.
  • Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). NC State University Libraries. Retrieved February 7, 2026, from [Link].

  • Sulfonic acids in dye manufacturing. (n.d.).
  • The Synthesis of Azo Dyes. (n.d.).

Sources

Analytical Standards & Protocols: 2,4,5-Trichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5-Trichlorobenzenesulfonic acid (2,4,5-TCBSA) is a critical intermediate in the synthesis of chlorinated phenols, dyes, and specific active pharmaceutical ingredients (APIs).[1] Due to the strong electron-withdrawing nature of the three chlorine atoms combined with the sulfonic acid group, this molecule presents unique analytical challenges: it is highly acidic (pKa < -1), permanently ionized in most aqueous media, and exhibits significant retention variability on standard C18 phases.[1]

This guide provides a validated analytical framework for the characterization, purity assessment, and trace quantification of 2,4,5-TCBSA.[1] It specifically addresses the regulatory requirement to monitor sulfonic acids as precursors to Potentially Genotoxic Impurities (PGIs) —specifically alkyl sulfonates—formed during alcoholic workups.[2]

Chemical Identity & Properties

Before initiating analysis, the physicochemical behavior of the standard must be understood to select the correct stationary phase and solvent system.

PropertySpecification
Chemical Name This compound
CAS Number 6378-25-2 (Acid); 53423-65-7 (Sodium Salt)
Molecular Formula C₆H₃Cl₃O₃S
Molecular Weight 261.51 g/mol
Acidity (pKa) ~ -1.7 (Strong Acid)
Solubility High in Water, MeOH; Low in non-polar solvents.[1][2][3][4][5][6]
UV Maxima ~220 nm, ~280 nm (Characteristic chlorobenzene fine structure)

Analytical Strategy: The "Why" Behind the Protocol

The Retention Challenge

Sulfonic acids are fully deprotonated at pH > 1.[1][2] On a standard C18 column, 2,4,5-TCBSA elutes near the void volume (


) due to ionic repulsion, leading to poor peak shape and co-elution with matrix salts.[1]
The Solution: Mixed-Mode Chromatography

While Ion-Pairing Chromatography (IPC) using reagents like Triethylamine (TEA) is common, it is incompatible with MS detection (signal suppression) and requires long equilibration times.[1][2]

Recommended Approach: Mixed-Mode Chromatography (RP/WAX) .[1][2] Using a column with both alkyl chains (Reversed Phase) and weak anion exchange (WAX) ligands allows the analyte to be retained by two mechanisms:[2]

  • Hydrophobic Interaction: With the trichlorobenzene ring.[1][2]

  • Anion Exchange: Between the sulfonate group (

    
    ) and the stationary phase amine.[1][2]
    

Protocol A: HPLC-UV for Purity & Assay (Quality Control)

Target: Routine batch release, purity >98%.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: Mixed-Mode RP/Anion Exchange (e.g., Sielc Primesep D or equivalent), 150 x 4.6 mm, 5 µm.[1][2]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][7]

  • Detection: 225 nm (Primary), 280 nm (Secondary for confirmation).[1][2]

Mobile Phase
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1][2]

  • Solvent B: Acetonitrile (ACN).[1][2]

  • Gradient Profile:

    • Note: Acidic pH is crucial to suppress silanol activity, though the sulfonate remains ionized.

Time (min)% A (Aqueous)% B (Organic)Phase Description
0.09010Equilibration
2.09010Load
15.04060Elution of 2,4,5-TCBSA
18.01090Wash (remove non-polars)
20.09010Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 25 mg of 2,4,5-TCBSA Reference Standard in 25 mL of Water:Methanol (80:20). Sonicate to ensure complete dissolution.[1][2]

  • Working Standard: Dilute Stock to 0.1 mg/mL with Mobile Phase A.

Protocol B: LC-MS/MS for Trace Impurity Analysis

Target: Genotoxic impurity screening (LOD < 10 ppb) in drug substances.[1][2]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Negative Mode .[1][2]

  • Rationale: Sulfonic acids yield intense

    
     ions.[1][2] Positive mode is ineffective.[1][2]
    
  • Source Temp: 350°C.

  • Capillary Voltage: -2.5 kV.[1][2]

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
258.9

79.9

35Quantifier (Sulfonate loss)
258.9

194.9

25Qualifier (Loss of SO2)
LC Conditions (MS-Compatible)
  • Column: C18 stationary phase capable of 100% aqueous stability (e.g., Waters T3 or Phenomenex Kinetex Biphenyl).[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1][2]

  • Mobile Phase B: Methanol.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Note: Ammonium acetate acts as a volatile buffer that prevents ion suppression while maintaining constant pH.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct protocol based on the analytical goal (Purity vs. Trace Analysis).

AnalyticalWorkflow Start Sample: 2,4,5-TCBSA Goal Define Analytical Goal Start->Goal Purity Purity/Assay (>98%) Goal->Purity QC Release Trace Trace Impurity (<10 ppm) Goal->Trace Safety Screen MethodA Method A: HPLC-UV Mixed-Mode Column Purity->MethodA High Conc. MethodB Method B: LC-MS/MS Neg ESI Mode Trace->MethodB Low Conc. ResultA Output: % Purity Retention Time Check MethodA->ResultA ResultB Output: Quantitation (MRM: 258.9 -> 79.9) MethodB->ResultB

Caption: Decision tree for selecting HPLC-UV (QC) or LC-MS/MS (Trace) workflows for 2,4,5-TCBSA.

Validation & Troubleshooting

Linearity & Range[1]
  • Protocol: Prepare 5 concentration levels (50% to 150% of target concentration).

  • Acceptance Criteria:

    
    .
    
  • Critical Note: Sulfonic acids can adsorb to stainless steel.[1][2] Passivate the LC system with 50% Nitric Acid if carryover is observed, or use PEEK tubing.[2]

Common Failure Modes
IssueCauseCorrective Action
Peak Tailing Interaction with residual silanols.[1][2]Increase buffer concentration or switch to "End-capped" columns.[1][2]
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (Water) rather than pure ACN.
Retention Drift pH instability.[1][2]Ensure buffer capacity; sulfonic acids are sensitive to pH changes near pKa (though 2,4,5-TCBSA is < -1, the column surface charge varies).[1][2]
Safety Handling

2,4,5-TCBSA is corrosive.[1][2][8]

  • PPE: Neoprene gloves, safety goggles, and lab coat.

  • Incompatibility: Reacts violently with strong oxidizers.[1][2]

  • Disposal: Neutralize with Sodium Bicarbonate before disposal into aqueous waste streams.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23673597, Sodium 2,4,5-trichlorobenzenesulfonate.[1][2] Retrieved from [Link]

  • European Medicines Agency (2006). Guideline on the Limits of Genotoxic Impurities.[1][2] (Context for monitoring sulfonate esters). Retrieved from [Link]

  • Kakde, R. et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate.[1][2][7] Journal of Pharmaceutical and Biomedical Analysis.[1][2] (Methodology adaptation for chlorinated sulfonates). Retrieved from [Link]

  • Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesulfonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Application Note. Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing byproduct formation in 2,4,5-Trichlorobenzenesulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCB-SC-OPT-001 Status: Open Agent: Senior Application Scientist Subject: Minimizing Byproducts (Sulfones & Isomers) and Optimizing Yield

Introduction

Welcome to the Technical Support Hub for electrophilic aromatic substitution workflows. You are likely encountering yield losses due to diaryl sulfone formation (dimerization) or hydrolysis during the work-up of 2,4,5-trichlorobenzenesulfonyl chloride.

This guide treats your synthesis as a system of competing rates. To maximize the target sulfonyl chloride, we must kinetically favor the chlorosulfonation pathway while thermodynamically inhibiting sulfone generation.

Module 1: The "Sulfone" Problem (Reaction Optimization)

Issue: The formation of bis(2,4,5-trichlorophenyl) sulfone. Root Cause: Sulfone formation is a bimolecular process where the intermediate sulfonic acid (or anhydride) attacks a second molecule of the starting 1,2,4-trichlorobenzene (1,2,4-TCB). This is favored by high temperatures and low acid-to-substrate ratios .

Critical Control Parameters
ParameterStandard ConditionOptimization for PurityMechanism of Action
Stoichiometry 2-3 eq.

5-8 eq.

Excess acid acts as a solvent, diluting the active organic species and reducing the probability of bimolecular collision (sulfone formation).
Temperature >100°C<60°C (Initial) High heat provides the activation energy for desulfonylation and sulfone coupling. Keep it low until conversion is confirmed.
Reagent Quality Standard GradeFreshly Distilled

degrades to

+

. Sulfuric acid promotes hydrolysis and slows the reaction.
Optimized Protocol: The "High-Dilution" Strategy
  • Charge: Place 6.0 equivalents of Chlorosulfonic Acid (

    
    ) in a dry reactor.
    
  • Cool: Chill to 0–5°C.

  • Addition: Add 1.0 equivalent of 1,2,4-trichlorobenzene dropwise.

    • Why? Adding TCB to acid ensures the concentration of unreacted TCB is always low relative to the sulfonating agent, suppressing sulfone formation.

  • Ramp: Allow to warm to room temperature (20–25°C) over 2 hours.

  • Heat (Conditional): Only if TLC/HPLC shows incomplete conversion, heat to 50–60°C. Do not exceed 80°C unless necessary.

Module 2: Isomer Control & Regioselectivity

Issue: Formation of unwanted isomers (e.g., 2,3,5-trichlorobenzenesulfonyl chloride). Analysis: 1,2,4-TCB has three open positions: C3, C5, and C6.

  • C3: Sterically blocked (sandwiched between Cl at C2 and C4). Unlikely.

  • C6: Ortho to Cl at C1. Sterically hindered.

  • C5: Para to Cl at C2; Meta to Cl at C1. Most Favored.

Troubleshooting: If you observe significant isomeric impurities, your reaction temperature is likely too high, causing thermodynamic scrambling . The 2,4,5-isomer is the kinetic product. Lowering the temperature preserves this regioselectivity.

Module 3: Work-up & Isolation (Hydrolysis Prevention)

Issue: The product degrades back to sulfonic acid during isolation. Root Cause: The sulfonyl chloride bond (


) is labile to hydrolysis, especially in the presence of heat and acid generated during the quench.
The "Inverse Quench" Protocol

Never add water to the reaction mixture. This generates a violent exotherm that boils the local solution, instantly hydrolyzing your product.

  • Prepare Quench Tank: A slurry of crushed ice and water (ratio 3:1 by weight).

  • Agitation: High-speed mechanical stirring is mandatory.

  • Addition: Pour the reaction mixture slowly into the ice slurry.

    • Internal Temp: Must remain <10°C.[1]

  • Filtration: Filter immediately. Do not let the solid sit in the acidic aqueous liquor.

  • Wash: Wash with cold water until pH is neutral.

  • Drying: Vacuum dry at <40°C over

    
     or silica.
    

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to block the red paths (Byproducts) and facilitate the green path (Target).

G TCB 1,2,4-Trichlorobenzene (Starting Material) Acid Sulfonic Acid Intermediate TCB->Acid ClSO3H, <60°C CSA Chlorosulfonic Acid (Excess) Target 2,4,5-Trichlorobenzenesulfonyl Chloride (TARGET) Acid->Target ClSO3H (Dehydration) Sulfone Diaryl Sulfone (BYPRODUCT) Acid->Sulfone Reaction with TCB Target->Sulfone High Temp (>80°C) + Low Acid Ratio Hydrolysis Sulfonic Acid (Impurity) Target->Hydrolysis Improper Quench (H2O + Heat)

Figure 1: Reaction network showing the target pathway (Green) vs. thermal and hydrolytic degradation pathways (Red).

Frequently Asked Questions (FAQ)

Q: My product is a sticky paste, not a solid. What happened? A: This usually indicates the presence of sulfonic acid impurities due to hydrolysis.

  • Fix: Dissolve the paste in dichloromethane (DCM), wash with cold water to remove the acid, dry over

    
    , and re-evaporate. If the problem persists, recrystallize from heptane/ethyl acetate.
    

Q: Can I use Thionyl Chloride (


)? 
A:  Yes. If you have high sulfonic acid content, you can reflux the crude material with 

(and a drop of DMF catalyst) to convert the acid back to the sulfonyl chloride. This is a common "salvage" technique.

Q: Why is the color dark brown/black? A: This suggests charring from the exotherm or oxidation. Ensure your starting 1,2,4-TCB is colorless and that the temperature during addition never spiked.

References

  • Mechanism of Chlorosulfonation

    • Title: Sulfonyl chloride synthesis by chlorosulfonation.[2][3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Title: Preparation of diaryl sulfones (Patent US4822916A - Contextual reference for avoiding conditions that create sulfones).
  • Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride: Title: Preparation of 2,4,5-trichlorobenzene sulfonic acid (Patent CN101348449B). Source: Google Patents. URL: Note: This reference details the sulfonation step; the conversion to chloride requires the anhydrous conditions described in Module 1.

Sources

Technical Support Center: Purification of Crude 2,4,5-Trichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the purification of crude 2,4,5-trichlorobenzenesulfonic acid. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-tested insights to address common challenges and frequently asked questions encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Question 1: My recrystallization attempt resulted in a low yield of purified product. What are the likely causes and how can I improve it?

Answer:

Low recovery during recrystallization is a common issue that can often be rectified by carefully controlling several experimental parameters.

  • Excessive Solvent Volume: The most frequent cause of low yield is the use of an excessive amount of solvent during the dissolution step. This leads to a solution that is not sufficiently saturated upon cooling, and thus, a significant portion of the product remains dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until complete dissolution is observed.

  • Premature Crystallization: If the solution cools too quickly, especially during filtration to remove insoluble impurities, premature crystallization can occur, leading to product loss on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Perform the hot filtration step as quickly as possible. If crystals do form on the filter, they can be redissolved with a small amount of hot solvent and combined with the filtrate.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility in the solvent even at low temperatures, the recovery will be poor.

    • Solution: Conduct small-scale solubility tests with a variety of solvents to identify the optimal one. A good starting point for a polar compound like this compound could be water or a mixed solvent system like ethanol/water or acetic acid/water.

  • Inefficient Crystal Collection: Product can be lost during the final collection and washing steps.

    • Solution: Ensure the crystallized product is thoroughly chilled in an ice bath before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering impurities from the mother liquor without dissolving a significant amount of the product.

Question 2: The purified this compound I obtained is still colored (e.g., yellow or brown). How can I remove these colored impurities?

Answer:

The presence of color in the purified product typically indicates the presence of persistent, often polymeric or oxidized, impurities.

  • Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.

    • Solution: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Boil the solution for a few minutes to allow for adsorption. It is crucial to use a fluted filter paper for the subsequent hot filtration to prevent the fine charcoal particles from passing through. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.

  • Oxidative Impurities: Colored impurities may arise from the oxidation of trace contaminants.

    • Solution: In some cases, adding a small amount of a reducing agent, such as sodium bisulfite, during the workup or recrystallization can help to decolorize the product. This should be done judiciously and with an understanding of the potential side reactions.

Question 3: My purified product shows a broad melting point range. What does this indicate and how can I improve the purity?

Answer:

A broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

  • Incomplete Removal of Impurities: The initial purification step may not have been sufficient to remove all impurities.

    • Solution: A second recrystallization is often necessary to achieve high purity. Ensure that the solvent and technique are optimized as discussed in the previous questions.

  • Presence of Isomeric Impurities: The synthesis of this compound from 1,2,4-trichlorobenzene can potentially lead to the formation of other isomers of trichlorobenzenesulfonic acid, which can be difficult to separate due to their similar physical properties.

    • Solution: Careful control of the sulfonation reaction conditions, such as temperature and the molar ratio of reactants, can minimize the formation of isomeric byproducts[1]. If isomers are present, fractional crystallization or chromatographic techniques may be required for their separation.

  • Residual Solvent: The presence of residual solvent can also lead to a depressed and broad melting point.

    • Solution: Ensure the purified crystals are thoroughly dried under vacuum to remove any trapped solvent molecules.

Question 4: I am seeing an unexpected peak in my HPLC analysis of the purified product. What could this be and how do I identify it?

Answer:

An unexpected peak in the HPLC chromatogram indicates the presence of an impurity. The identity of the impurity will depend on the synthetic route used to prepare the crude this compound.

  • Unreacted Starting Material: The most common impurity is often the unreacted starting material, in this case, 1,2,4-trichlorobenzene.

    • Identification: This can be confirmed by running an HPLC of a known standard of 1,2,4-trichlorobenzene and comparing the retention time.

  • Di-sulfonated Byproducts: Over-sulfonation can lead to the formation of trichlorobenzene di-sulfonic acids.

    • Identification: These byproducts are significantly more polar than the mono-sulfonated product and will likely have a much shorter retention time in reverse-phase HPLC. Mass spectrometry (LC-MS) can be used to confirm the molecular weight of the impurity.

  • Hydrolysis Products: If the synthesis involved a sulfonyl chloride intermediate, hydrolysis of this intermediate could lead to the formation of the corresponding sulfonic acid.

    • Identification: The retention time of the impurity can be compared to that of a known standard of the suspected hydrolysis product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the purification of crude this compound?

A1: Recrystallization is the most widely used and effective method for the purification of crude this compound on a laboratory scale. It is a cost-effective and straightforward technique that can yield a product of high purity when performed correctly.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: The principle of "like dissolves like" is a good starting point. Since this compound is a polar, aromatic sulfonic acid, polar solvents are generally suitable. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

  • Recommended Solvents:

    • Water: Due to the sulfonic acid group, it is soluble in hot water and less soluble in cold water, making water a good candidate for recrystallization[2].

    • Aqueous Ethanol/Methanol: A mixture of an alcohol and water can be very effective. The compound is typically more soluble in the alcohol, and the addition of water as an anti-solvent can induce crystallization.

    • Acetic Acid: Glacial acetic acid can also be a suitable solvent for the recrystallization of sulfonic acids.

A systematic approach to solvent selection is to test the solubility of a small amount of the crude product in various solvents at room temperature and then upon heating.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for determining the purity of this compound and for quantifying any impurities. A reverse-phase C18 column with a UV detector is commonly used[3][4].

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and can also be used to detect and quantify impurities if their signals do not overlap with those of the main compound.

Q4: What are the main safety precautions to consider when handling this compound?

A4: this compound is a corrosive and hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent and specific volumes will need to be optimized based on the initial purity of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid has completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: HPLC Analysis of this compound Purity

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound. Method optimization may be required depending on the specific HPLC system and column used.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is typically used. A common starting gradient could be:

    • 0-20 min: 10% to 90% acetonitrile

    • 20-25 min: 90% acetonitrile

    • 25-30 min: 90% to 10% acetonitrile

    • 30-35 min: 10% acetonitrile

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration.

  • Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in the mobile phase to a known concentration.

  • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from the standard solution.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Decolorization Decolorization with Activated Charcoal (Optional) Dissolution->Decolorization HotFiltration Hot Filtration Dissolution->HotFiltration If no decolorization Decolorization->HotFiltration Crystallization Slow Cooling & Ice Bath HotFiltration->Crystallization Impurities Insoluble Impurities & Charcoal HotFiltration->Impurities Collection Vacuum Filtration & Washing Crystallization->Collection Drying Drying Under Vacuum Collection->Drying MotherLiquor Mother Liquor (Soluble Impurities) Collection->MotherLiquor PureProduct Pure this compound Drying->PureProduct

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem with Purified Product LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? Start->ColoredProduct BroadMP Broad Melting Point? Start->BroadMP ExcessSolvent Used too much solvent? LowYield->ExcessSolvent PrematureCrystals Crystals formed during filtration? LowYield->PrematureCrystals CharcoalUsed Used activated charcoal? ColoredProduct->CharcoalUsed RecrystallizedOnce Only one recrystallization? BroadMP->RecrystallizedOnce DriedThoroughly Dried under vacuum? BroadMP->DriedThoroughly Use less solvent Use less solvent ExcessSolvent->Use less solvent Yes Pre-heat funnel Pre-heat funnel PrematureCrystals->Pre-heat funnel Yes Consider charcoal treatment Consider charcoal treatment CharcoalUsed->Consider charcoal treatment No Perform a second recrystallization Perform a second recrystallization RecrystallizedOnce->Perform a second recrystallization Yes Dry to constant weight Dry to constant weight DriedThoroughly->Dry to constant weight No

Caption: Decision tree for troubleshooting common issues in the purification of this compound.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Recrystallization Solvent Water, Ethanol/Water, Acetic AcidPolar solvents for a polar compound. The ideal choice depends on the specific impurity profile.
Activated Charcoal Usage 1-2% (w/w) of crude productSufficient for adsorbing colored impurities without significant product loss.
Cooling Time in Ice Bath ≥ 30 minutesEnsures maximum precipitation of the purified product.
HPLC Mobile Phase Acetonitrile/Water with acid modifierProvides good separation of aromatic sulfonic acids on a C18 column.
HPLC Detection Wavelength ~254 nmA common wavelength for detecting aromatic compounds.

References

  • Preparation of 2,4,5-trichlorobenzene sulfonic acid. CN101348449B.
  • Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. CN101968471B.
  • HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Chromatographia. Available from: [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual. Available from: [Link]

  • Solvents for Recrystallization. University of Rochester. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. Available from: [Link]

Sources

Sulfonation Crisis Center: Deactivated Aromatic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Troubleshooting Electrophilic Substitution on Electron-Deficient Rings[1]

Introduction: Why This Is Hard

Welcome to the most frustrating corner of Electrophilic Aromatic Substitution (EAS). You are likely here because your standard conditions (


, reflux) failed to touch your substrate (nitrobenzene, benzoic acid, pyridine, etc.), or you have created an inseparable black soup.[1]

The Core Problem: Sulfonation is reversible and relies on the electrophile sulfur trioxide (


).[2][3] Deactivated rings possess strong Electron Withdrawing Groups (EWGs) that drain the 

-electron density required to attack

.[1] Furthermore, the water generated during the reaction (

) hydrates the active

back into inactive

, stalling the reaction.[1]
Module 1: Reaction Stalling (Kinetics & Reagents)

User Complaint: "I've been refluxing my nitro-compound in concentrated sulfuric acid for 24 hours. TLC shows only starting material."[1]

Root Cause: Insufficient Electrophilic Power.[1] Concentrated sulfuric acid (98%) is effectively "wet" in the context of deactivated rings.[1] The concentration of the active electrophile (


) is negligible.[1] You are fighting a losing battle against the activation energy barrier.[1]

The Solution: The Oleum Ladder You must move from "acid" to "oleum" (fuming sulfuric acid).[1] Use the table below to select the correct reagent strength based on your substrate's deactivation.

Substrate ReactivityExample CompoundsRecommended ReagentTemp (

C)
Notes
Mildly Deactivated Chlorobenzene, Benzoic Acid10-20% Oleum80-100Monitor for di-sulfonation.[1]
Highly Deactivated Nitrobenzene, Benzenesulfonic acid20-30% Oleum120-140Requires "brute force."[1]
Severely Deactivated Dinitrobenzene, Pyridine*60-65% Oleum or

150+Pyridine forms a salt that is highly resistant to EAS. Mercury catalysts (historical) or Va/Hg salts are often required.[1]

Visual Troubleshooting: The Reagent Decision Tree

SulfonationLogic Start Substrate Status? Deactivated Has EWG (NO2, COOH, etc.) Start->Deactivated Activated Has EDG (OH, OMe, NH2) Start->Activated Stop. Use mild H2SO4 CheckAcid Current Reagent? Deactivated->CheckAcid ConcH2SO4 Conc. H2SO4 (98%) CheckAcid->ConcH2SO4 Reaction Stalled? Oleum Oleum (Free SO3) CheckAcid->Oleum Already using? Action1 Switch to 20% Oleum. Water is killing your electrophile. ConcH2SO4->Action1 Action2 Increase Temp to 140°C. Check for Sulfone formation. Oleum->Action2

Caption: Logic flow for selecting reagent strength when reaction kinetics stall.

Module 2: The "Black Tar" & Sulfone Byproducts

User Complaint: "The reaction went to completion, but I have a significant amount of an insoluble solid that isn't my acid. It's a sulfone."[1]

Root Cause: Over-active Electrophile (Sulfone Formation).[1] In the presence of excess


 or chlorosulfonic acid, the newly formed sulfonic acid (

) can be converted into a sulfonic anhydride (

).[1] This anhydride is a potent electrophile that attacks a remaining molecule of the arene (

) to form a diaryl sulfone (

).[1]

Mechanism of Failure:

  • 
     (Desired)[1]
    
  • 
     (Pyrosulfonic acid)[1]
    
  • 
     (Sulfone Byproduct)
    

Corrective Actions:

  • Dilution Control: Do not use a massive excess of Oleum if the reaction is fast.

  • Add Sodium Sulfate: Adding

    
     or 
    
    
    
    to the reaction mixture increases the ionic strength and can buffer the activity of
    
    
    , reducing sulfone formation.[1]
  • Temperature Management: Sulfone formation usually has a higher activation energy.[1] Lower the temperature and extend the reaction time.

Module 3: Isolation (The "Acid Soup" Problem)

User Complaint: "I made the product, but it's water-soluble and dissolved in 50mL of concentrated acid. Extraction with ether failed."

Root Cause: Polarity Mismatch.[1] Sulfonic acids are "super-soaps."[1] They are highly polar and often zwitterionic (if amines are present).[1] They prefer water/acid over organic solvents.[1]

Protocol: The "Salting Out" Isolation Method Do not attempt standard liquid-liquid extraction first.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!).

  • The Common Ion Effect: Add solid Sodium Chloride (NaCl) to the aqueous acid solution until saturated.[1]

  • Precipitation: The sodium sulfonate salt (

    
    ) is less soluble in high-salt environments than the free acid.[1] It will precipitate as a solid or a paste.[1]
    
  • Filtration: Filter the precipitate.[1]

  • Purification: Recrystallize from water or ethanol.

Alternative: The Barium/Calcium Method (For pure free acids) If you need the free acid (not the salt):

  • Quench on ice.

  • Add Calcium Carbonate (

    
    ) to neutralize all sulfate.[1]
    
  • Filter off the insoluble Calcium Sulfate (

    
    , Gypsum).[1] The filtrate contains your soluble Calcium Sulfonate.[1]
    
  • Treat the filtrate with exactly 1 equivalent of

    
    .[1]
    
  • 
     precipitates again; filter it off.[1]
    
  • Evaporate the water to obtain the pure Sulfonic Acid.[1]

Standard Protocol: Sulfonation of Nitrobenzene

Use this as a baseline for highly deactivated rings.[1]

Safety Warning: Oleum causes severe burns and reacts violently with water.[1] Work in a fume hood. Wear heavy butyl gloves and a face shield.[1]

Reagents:

  • Nitrobenzene (12.3 g, 0.1 mol)[1]

  • Fuming Sulfuric Acid (Oleum, 20-25%

    
    , 30-40 g)[1]
    

Procedure:

  • Setup: Use a round-bottom flask with a drying tube (calcium chloride) to exclude atmospheric moisture.[1] Moisture kills the reaction.[1]

  • Addition: Place the Oleum in the flask. Add Nitrobenzene in small portions with swirling. (Note: No immediate reaction will occur).

  • Heating: Attach a condenser. Heat the mixture on an oil bath to 130–140°C .

  • Monitoring: Maintain this temperature for 1 hour. (Or monitor by TLC: take a drop, quench in water, spot on silica).[1]

  • Quench: Cool the mixture to room temperature. Pour cautiously into 100g of crushed ice with vigorous stirring.

  • Isolation (Salt): Add 20g of solid NaCl to the solution while stirring. Heat gently to dissolve, then cool in an ice bath.

  • Collection: The sodium salt of m-nitrobenzenesulfonic acid will crystallize. Filter and wash with saturated NaCl solution.[1]

Expected Yield: 60-75% Regioselectivity: The nitro group is a meta-director.[1] The product is almost exclusively m-nitrobenzenesulfonic acid.[1]

References
  • Mechanism of Sulfonation: Master Organic Chemistry. Sulfonation of Benzene and the Mechanism of Electrophilic Aromatic Substitution. Link

  • Reversibility & Desulfonation: Chemistry LibreTexts. Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Link

  • Industrial Processes & Byproducts: Chemithon. Sulfonation and Sulfation Processes. Link

  • Isolation Techniques: Google Patents. Separation of sulfonic acids from sulfuric acid (US3719703A). Link

  • Classic Protocols: Vogel, A.I.[1] Textbook of Practical Organic Chemistry. (Standard reference for the Nitrobenzene protocol described above).

Sources

Technical Support Center: High-Sensitivity LC-MS/MS of Sulfonated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Topic: Troubleshooting Interferences & Method Optimization for Sulfonates[1]

Introduction

Sulfonated compounds (e.g., sulfonic acid metabolites, dyes, surfactants, and certain pharmaceuticals) present a unique analytical paradox.[1] While their permanent negative charge or high acidity (


) makes them ideal candidates for Negative Electrospray Ionization (ESI-) , this same property makes them susceptible to specific, often overlooked interferences.[1]

This guide moves beyond basic troubleshooting to address the mechanistic root causes of failure in sulfonate analysis: ion suppression from anionic competition, "impossible" adducts in negative mode, and chromatographic breakthrough.[1]

Module 1: The Signal Crisis (Ionization & Adducts)

Q: I am running in Negative ESI, but I see mass shifts of +22 Da or +44 Da. Isn't sodium adduction a Positive Mode phenomenon?

A: No. Sodium adducts are prevalent in negative mode for polysulfonated compounds. [1]

The Mechanism: In positive mode, sodium adducts form as


.[1] In negative mode, sulfonates (

) are already anionic.[1] However, if sodium salts are present in your buffer or matrix, the sulfonate can "capture" a sodium ion while losing a proton to maintain a net negative charge.[1]
  • Expected Ion:

    
    
    
  • Observed Adduct:

    
     (Mass shift: +22 Da from expected parent)[1]
    
  • Dimer Adduct:

    
    [1]
    

Troubleshooting Protocol:

  • Check Mobile Phase Quality: Are you storing aqueous mobile phases in glass bottles washed with detergents? (See Module 3). Switch to LC-MS grade plastic or pre-rinsed amber glass.[1]

  • De-clustering Potential: Increase your Source Temperature (TEM) or De-clustering Potential (DP).[1] These "salt bridges" are often fragile; higher energy in the source can strip the sodium ion before the mass filter.

  • Trap-and-Elute: If the sodium source is the sample matrix, implement an online divert valve to send the first 1-2 minutes of high-salt eluent to waste before it enters the source.

Q: My internal standard (IS) response varies wildly between samples, but the retention time is stable. What is happening?

A: You are likely experiencing "Anionic Competition" (Ion Suppression). [1]

The Mechanism: In ESI(-), the droplet surface is negatively charged.[1] Sulfonates compete with other anions (chlorides, phosphates, endogenous sulfates) for space on the droplet surface to be ejected into the gas phase.[1] If a matrix component co-elutes with your analyte, it can "steal" the available charge, suppressing your signal.[2][3]

Visualizing the Suppression Pathway:

IonSuppression cluster_0 ESI Droplet Dynamics Matrix Matrix Anions (High Conc.) Surface Droplet Surface (Limited Charge Sites) Matrix->Surface Preferential Occupation Analyte Sulfonated Analyte (Low Conc.) Analyte->Surface Blocked Suppression Signal Suppression (Loss of Sensitivity) Analyte->Suppression Remains in Liquid Detector Mass Spec Detector Surface->Detector Ejection (Gas Phase)

Caption: Mechanism of Anionic Competition in ESI(-). High-concentration matrix anions occupy the limited surface charge sites, preventing the analyte from ionizing.

Module 2: The Retention Challenge (Chromatography)

Q: My sulfonated compound elutes at the void volume (t0) on a C18 column. How do I retain it?

A: C18 is hydrophobic; Sulfonates are hydrophilic.[1] You are fighting thermodynamics.

The Solution: Do not try to force retention on C18 with 100% aqueous mobile phases (which causes "phase collapse"). Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode WAX (Weak Anion Exchange) .[1]

Comparison of Stationary Phases for Sulfonates:

Column TypeMechanismMobile Phase AMobile Phase BProsCons
C18 (Reverse Phase) Hydrophobic InteractionWater + 0.1% FormicACN + 0.1% FormicStandard, cheap.[1]Poor retention for sulfonates.[1]
HILIC (Amide/Zwitterionic) Partitioning into water layerWater + 10mM Amm.[1] AcetateACN (90% start)Excellent retention ; MS-friendly.[1]Long equilibration times; sensitive to water content.[1]
Mixed-Mode WAX Hydrophobic + Anion ExchangeBuffer (pH controlled)ACNTunable selectivity.[1]Complex method development; buffer concentration critical.[1]
Ion-Pairing (C18 + IP) Ion-Pair formationWater + TributylamineACN/MeOHGood retention on C18.[1]Severe MS suppression ; permanently contaminates system.[1]
Q: I see severe peak tailing even on HILIC columns. Why?

A: Secondary interactions with metals or silanols.

Sulfonates can act as chelators (binding to trace metals in the stainless steel column body) or interact with residual silanols on the silica surface.[1]

The Fix:

  • Buffer Strength: Ensure your aqueous mobile phase contains at least 10mM Ammonium Acetate.[1] The ammonium ions shield the silanols, and the acetate buffers the pH.

  • PEEK Hardware: Use columns with PEEK-lined hardware or "Max-Peak" (hybrid surface) technology to eliminate metal interactions.[1]

  • pH Control: Adjust pH to ~6.8 (if using HILIC). This ensures the silica surface and the analyte are both charged, but the high salt concentration prevents attraction, relying instead on the partitioning mechanism.

Module 3: The Ghost in the Machine (System Contamination)

Q: I see a high background noise and discrete peaks at m/z 97, 265, or 297. What are these?

A: These are often "Ghost Sulfonates" from laboratory detergents.

Common laboratory cleaning agents (like SDS - Sodium Dodecyl Sulfate) are sulfonated surfactants.[1] They are "sticky," ionize perfectly in negative mode, and cause massive suppression.[1]

  • m/z 97: Sulfate ion (

    
    ) - often from sulfuric acid residues or degradation of sulfonates.[1]
    
  • m/z 265: Dodecyl sulfate anion (

    
    ) - The primary ion of SDS.[1]
    

System Cleaning Protocol (The "SDS Purge"): Note: Do not run this through your analytical column.

  • Remove Column: Install a union connector.

  • Solvent A: Water (warm, ~40°C if possible).[1]

  • Solvent B: 50:50 Isopropanol:Methanol (strong solvation for surfactants).[1]

  • Gradient:

    • 0-5 min: 100% A (Flush salts)

    • 5-20 min: 100% B (Solubilize detergents)[1]

    • 20-30 min: 100% A

  • Glassware: NEVER use detergent-washed glassware for LC-MS mobile phases. Use only solvent-rinsed (Acetone -> Methanol -> Water) glassware or dedicated LC-MS bottles.[1]

Troubleshooting Decision Matrix

Use this logic flow to diagnose your specific issue.

TroubleshootingTree Start Problem Detected Issue1 No Retention / Early Elution Start->Issue1 Issue2 Wrong Mass / Extra Peaks Start->Issue2 Issue3 High Background / Noise Start->Issue3 Action1 Switch to HILIC or WAX (Avoid C18) Issue1->Action1 Action2 Check for Na/K Adducts ([M-2H+Na]-) Issue2->Action2 Action3 Check Detergent Contam. (m/z 265 SDS) Issue3->Action3

Caption: Diagnostic workflow for isolating sulfonate analysis failures.

References

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link[1]

    • Context: Authoritative source on HILIC mechanisms for polar compounds.[1]

  • Keller, B. O., et al. (2008).[1] Interferences and contaminants encountered in modern mass spectrometry.[1][2][4] Analytica Chimica Acta.[1][5] Link

    • Context: Comprehensive list of background ions, including detergent sulfonates (SDS) and plasticizers.[1][4]

  • Waters Corporation. (2020).[1] Controlling Contamination in LC/MS Systems.Link[1]

    • Context: Protocols for removing surfactant/detergent contamination from LC hardware.[1][5]

  • Agilent Technologies. (2015).[1] Analysis of Sulfonated Azo Dyes using LC/MS.Link

    • Context: Specific application note detailing the observation of sodium adducts in negative mode for sulfon

Sources

Technical Support Center: Optimization of Aromatic Sulfonic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Resolving Peak Tailing & Retention Issues in HPLC Assigned Specialist: Senior Application Scientist

Introduction: The "Strong Acid" Challenge

Aromatic sulfonic acids (e.g., benzenesulfonic acid, toluenesulfonic acid) present a unique chromatographic challenge. Unlike carboxylic acids, they are strong acids (


), meaning they remain fully ionized (anionic) throughout the standard HPLC pH range (pH 2–8).

The Core Problem: In standard Reversed-Phase (RP) chromatography, these permanent anions suffer from ion-exclusion . They are repelled by the negative charge of residual silanols on the silica surface and elute near the void volume (


), often exhibiting severe peak tailing  or fronting . This guide provides the definitive troubleshooting workflows to resolve these issues.
Part 1: The Diagnostic Matrix (Triage)

Before altering chemistry, identify the specific nature of your peak deformation using this matrix.

SymptomProbable CauseMechanismCorrective Action
Early Elution + Tailing Ion ExclusionAnalyte repulsion from pore structure due to charge mismatch.Switch to Ion-Pairing or HILIC mode.
Late Elution + Tailing Secondary InteractionsInteraction with metal impurities or active sites on the silica surface.Use High-Purity Silica columns or add EDTA (rare) / Increase Buffer Strength.
Peak Fronting (Shark Fin) Hydrophobic Collapse"Dewetting" of C18 chains in 100% aqueous mobile phase.Use Polar-Embedded columns (e.g., C18-Aq) or maintain >5% organic solvent.
Split Peaks Solvent MismatchSample solvent is stronger (more organic) than the mobile phase.Dissolve sample in the mobile phase or a weaker solvent.
Part 2: Phase I Troubleshooting – Mobile Phase Chemistry
Q: Why is my peak tailing even at pH 2.0?

A: Unlike carboxylic acids, you cannot suppress the ionization of sulfonic acids by lowering pH. At pH 2.0, a carboxylic acid becomes neutral (hydrophobic) and retains well. A sulfonic acid (


) remains 

. In standard RP-HPLC, this anion has no mechanism to interact with the hydrophobic C18 chains. It "races" through the column, interacting chaotically with the silica surface, leading to tailing.
  • The Fix: You must create a "bridge" using Ion-Pairing Agents or switch to a mechanism that likes charges (HILIC).

Q: What is the "Gold Standard" Buffer strategy for these compounds?

A: You need high ionic strength to mask secondary interactions.

  • Concentration: Use 20–50 mM buffers (Phosphate or Ammonium Acetate). Low concentrations (<10 mM) are insufficient to shield the ionic repulsion.

  • Ion-Pairing (IPC): Adding an amine creates a neutral complex.

    • Reagent:Triethylamine (TEA) or Tetrabutylammonium hydroxide (TBAOH) .

    • Mechanism:[1][2][3] The amine (

      
      ) pairs with the sulfonate (
      
      
      
      ), forming a neutral, lipophilic complex that retains on the C18 chain.
Q: Can I just use TFA (Trifluoroacetic Acid)?

A: TFA is weak for sulfonic acids. While TFA (


) works well for peptides and carboxylic acids, it is often insufficient for aromatic sulfonic acids. The ion-pairing effect of TFA is weak compared to TEA or TBA. If you see tailing with TFA, switch to a dedicated alkyl-amine ion-pairing reagent.
Part 3: Phase II Troubleshooting – Stationary Phase Selection
Q: When should I abandon Reversed-Phase (RP) for HILIC?

A: Use the "Void Volume Rule." If your analyte elutes at the void volume (


) despite using 100% aqueous buffer in RP, stop. You are fighting thermodynamics.
  • HILIC (Hydrophilic Interaction Liquid Chromatography): Uses a polar stationary phase (Silica, Amide, Diol) and high-organic mobile phase (e.g., 90% ACN).

  • Why it works: Sulfonic acids are highly soluble in the water layer formed on the HILIC surface. They retain strongly and elute with excellent peak shape.[4]

Visual Workflow: Column Selection Strategy

ColumnSelection Start Start: Sulfonic Acid Tailing CheckRet Is Retention Factor (k') > 2? Start->CheckRet CheckSol Is Mobile Phase >95% Water? CheckRet->CheckSol No (Elutes in Void) RP_Path Stick with Reversed Phase CheckRet->RP_Path Yes (Retained but Tailing) CheckSol->RP_Path No HILIC_Path Switch to HILIC Mode CheckSol->HILIC_Path Yes (Phase Collapse Risk) Opt_Buffer Action: Increase Buffer to 50mM RP_Path->Opt_Buffer Add_IPC Action: Add 5-10mM TEA or TBA Opt_Buffer->Add_IPC If still tailing HILIC_Col Column: Amide or Bare Silica HILIC_Path->HILIC_Col

Caption: Decision tree for selecting between Ion-Pairing RP and HILIC based on retention behavior.

Part 4: Experimental Protocol
Method A: The Ion-Pairing (IPC) Protocol

Best for: Separating sulfonic acids from neutral organic impurities.

Reagents:

  • Buffer: 20 mM Ammonium Phosphate (pH 6.0) or 0.1% Phosphoric Acid.[5]

  • IPC Agent: 5–10 mM Tetrabutylammonium Hydroxide (TBAOH) or Triethylamine (TEA).

  • Column: C18 End-capped, 3–5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry).

Step-by-Step:

  • Preparation: Dissolve the IPC agent in the aqueous buffer component before mixing with organic solvent. Adjust pH after adding the IPC agent (amines are basic and will shift pH).

  • Equilibration (CRITICAL): IPC reagents adsorb slowly to the stationary phase. Flush the column with the mobile phase for at least 20–30 column volumes (approx. 1 hour at 1 mL/min) before the first injection.

    • Note: Retention times will drift until the column is fully saturated with the IPC reagent.

  • Gradient:

    • Mobile Phase A: 10 mM TBAOH in Water (pH adjusted to 6.0 with Phosphate).

    • Mobile Phase B: Acetonitrile.[6]

    • Warning: Ensure the IPC reagent is soluble in the organic phase to avoid precipitation.

  • Shutdown: Do NOT leave IPC reagents in the column. Wash with 50:50 Water:Methanol (no buffer) for 30 minutes to remove salts, then store in standard solvent.

Method B: The HILIC Alternative

Best for: Very polar, multi-sulfonated aromatics.

Step-by-Step:

  • Column: Amide-bonded phase (e.g., TSKgel Amide-80 or Waters BEH Amide).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.8) in 90:10 ACN:Water.

    • B: 10 mM Ammonium Acetate in 50:50 ACN:Water.

  • Operation: Run a gradient from high organic (90%) to lower organic (50%). The sulfonic acid will elute later as water content increases (inverse of RP).

Part 5: Mechanism of Action (Visualized)

Understanding why Ion-Pairing works ensures you can troubleshoot future issues.

IPC_Mechanism cluster_0 Without IPC (Tailing) cluster_1 With IPC (Sharp Peak) Silica Silica Surface C18 C18 Ligand Silica->C18 Bonded Analyte R-SO3- Analyte->C18 Repulsion (No Retention) IPC_Agent TBA+ (Amine) Analyte->IPC_Agent Ionic Bonding Complex Neutral Complex [R-SO3- : TBA+] IPC_Agent->Complex Complex->C18 Hydrophobic Interaction

Caption: Mechanism of Ion-Pairing. The Amine (TBA+) neutralizes the Sulfonate (SO3-), allowing the complex to interact with the C18 chain.

References
  • LCGC International. (2025). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Note 5994-1100EN. Retrieved from

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • Sigma-Aldrich (Merck). (2025). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Retrieved from

  • Phenomenex. (2025).[4][7] How to Reduce Peak Tailing in HPLC?. Retrieved from

Sources

challenges in the purification of therapeutic proteins and antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the BioProcess Technical Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your purification workflow—somewhere between the bioreactor harvest and the final fill-finish—is out of specification.

Downstream processing (DSP) is not merely a sequence of steps; it is an interdependent ecosystem. A failure in the capture step (e.g., leaching) becomes a burden for the polishing step. Below, I have structured a Virtual Help Desk to troubleshoot the three most critical bottlenecks in therapeutic protein purification: Capture Efficiency , Aggregate Removal , and Flux Decay .

SECTION 1: THE TRIAGE DESK (Process Overview)

Before diving into specific unit operations, visualize your workflow as a cascade of impurity removal. If you are seeing high Host Cell Protein (HCP) levels in your final bulk, do not just look at your AEX column; look at your Protein A wash strategy.

DSP_Workflow cluster_impurities Critical Impurity Removal Zones Harvest Harvest (Centrifugation/Depth Filtration) ProtA Capture Step (Protein A Affinity) Harvest->ProtA Clarified Fluid LowpH Viral Inactivation (Low pH Hold) ProtA->LowpH Eluate (High Purity) Polishing1 Intermediate Polishing (CEX/HIC - Aggregates) LowpH->Polishing1 Neutralized Pool Polishing2 Final Polishing (AEX - HCP/DNA/Viral) Polishing1->Polishing2 Monomer Pool UFDF Formulation (UF/DF) Polishing2->UFDF Flow-Through/Eluate

Figure 1: Standard Monoclonal Antibody (mAb) Purification Platform. Note that Polishing 1 and 2 are often interchangeable depending on the pI of the molecule.

SECTION 2: CAPTURE PHASE (Protein A)[1]

Ticket #101: "My Dynamic Binding Capacity (DBC) is lower than the manufacturer's claim, leading to yield loss."

The Senior Scientist’s Diagnosis: DBC is not a static number; it is a function of residence time and pore diffusion . Manufacturer claims are often based on long residence times (4–6 minutes). If you run at high flow rates to save time, the mAb molecules physically cannot diffuse into the resin pores fast enough to bind the internal ligands before they exit the column. This is "premature breakthrough."

Troubleshooting Protocol: Determining Your Process DBC

Do not rely on static capacity.[1] You must generate a Breakthrough Curve .

  • Preparation: Bypass the column and pump 100% Feed to determine the UV absorbance max (

    
    ).
    
  • Equilibration: Connect the Protein A column and equilibrate (PBS or Tris-HCl, pH 7.4).

  • Loading: Load your harvest at your intended residence time (e.g., 4 mins).

  • Monitoring: Watch the UV outlet.

    • 1% Breakthrough (

      
      ):  When UV hits 1% of 
      
      
      
      . This is your safe manufacturing limit.
    • 10% Breakthrough (

      
      ):  When UV hits 10% of 
      
      
      
      . This is the standard definition of DBC.
  • Calculation:

    
    
    
    • 
      : Volume loaded at 10% breakthrough.
      
    • 
      : Concentration of mAb in feed (mg/mL).
      

Optimization Tip: If DBC is low, increase residence time (slow down flow rate). If you cannot slow down, switch to a resin with a smaller bead size or optimized pore structure to reduce diffusion limitations [1].

SECTION 3: POLISHING PHASE (Aggregation Removal)

Ticket #202: "I have 5-10% aggregates after Protein A. How do I remove them without losing half my yield?"

The Senior Scientist’s Diagnosis: Aggregates are often hydrophobic.[2] The challenge is that they are chemically similar to the monomer. You are likely using a "Bind-Elute" method where you try to bind everything and elute selectively. This is inefficient. Solution: Switch to Flow-Through (FT) Mode using Hydrophobic Interaction Chromatography (HIC) or Mixed-Mode Chromatography.

The Logic: In FT mode, you tune the salt concentration so that only the super-hydrophobic aggregates bind to the resin, while your monomer (less hydrophobic) flows through. This allows you to load 100s of grams of product per liter of resin because the resin only needs to bind the 5% impurity, not the 95% product [2].

Aggregation_Strategy Start High Aggregate Pool (Post-Viral Inactivation) Decision Select Mode Start->Decision BindElute Bind-Elute Mode (CEX) Decision->BindElute If aggregates < 1% FlowThrough Flow-Through Mode (HIC/Mixed-Mode) Decision->FlowThrough If aggregates > 3% High Resolution\nLow Capacity High Resolution Low Capacity BindElute->High Resolution\nLow Capacity High Capacity\n(Product flows through) High Capacity (Product flows through) FlowThrough->High Capacity\n(Product flows through) Aggregates Bound\nto Resin Aggregates Bound to Resin High Capacity\n(Product flows through)->Aggregates Bound\nto Resin Monomer in\nFlow-Through Monomer in Flow-Through High Capacity\n(Product flows through)->Monomer in\nFlow-Through

Figure 2: Decision Logic for Aggregate Removal. Flow-through mode is preferred for high-throughput polishing.

Protocol: HIC Flow-Through Optimization

  • Screening: Prepare 5 aliquots of your protein pool with increasing Ammonium Sulfate concentrations (e.g., 200mM to 800mM).

  • Spin Test: Centrifuge to ensure no precipitation occurs (salting out) before the column.

  • Run: Load onto a Phenyl or Butyl column.[2]

  • Target: Find the salt concentration where yield is >90% (monomer flows through) but aggregate reduction is >1 log.

SECTION 4: IMPURITY CLEARANCE (HCPs)

Ticket #303: "HCPs are 'hitchhiking' through my purification process."

The Senior Scientist’s Diagnosis: HCPs (Host Cell Proteins) often do not bind to the resin itself; they bind to your product or to DNA that is bound to your product. This is the "Hitchhiker Effect." If you only optimize the resin chemistry, you will fail. You must break the hitchhiker bond [3].

Troubleshooting Table: HCP Removal Strategies

Mechanism of AssociationDiagnosisRecommended Wash Strategy
Electrostatic HCPs persist through Protein A but are removed in CEX.High Salt Wash: Add a 1M NaCl wash step during Protein A capture to disrupt ionic bonds.
Hydrophobic HCPs co-elute in HIC steps.Solvent/Detergent: Add Polysorbate or low % isopropanol in wash (ensure compatibility).
Chromatin Bridging HCPs bind to DNA, which binds to mAb.Intermediate pH Wash: Wash Protein A column at pH 5.5. This is low enough to dissociate some HCPs but high enough to keep mAb bound [4].

SECTION 5: FORMULATION (UF/DF)

Ticket #404: "My flux drops to zero during Ultrafiltration (UF), and the pressure spikes."

The Senior Scientist’s Diagnosis: You have exceeded the Critical Flux . You are pushing the liquid faster than the protein can diffuse back into the bulk stream. This creates a "gel layer" on the membrane surface (Concentration Polarization). Increasing pressure (TMP) at this point will not increase flux; it will only compress the gel layer and denature your protein.

Protocol: The TMP Excursion Test Before running your batch, you must determine the optimal Transmembrane Pressure (TMP).

  • Setup: Recirculate your protein solution at a constant cross-flow rate (feed flow).

  • Step: Increase TMP in increments of 5 psi (using the retentate valve).

  • Measure: Record the permeate flux (LMH - Liters/m²/hour) at each step.

  • Plot: Flux vs. TMP.

    • Linear Region: Flux increases with pressure (Safe zone).

    • Knee of Curve: Flux gains diminish.[1] STOP HERE.

    • Plateau: Flux is independent of pressure (Gel layer formed).

  • Operation: Set your manufacturing TMP at 80-90% of the "Knee" value [5].

Figure 3: Operational zones for Tangential Flow Filtration (TFF). Operating in the red zone causes irreversible fouling.

References

  • Process Development Forum. (2020). Dynamic Binding Capacity & mAb Purification. Purolite. Link

  • Tosoh Bioscience. (2025). Hydrophobic Interaction Chromatography - Process Polishing.[2][3] Huji.ac.il. Link

  • Liu, H.F., et al. (2010). Recovery and purification process development for monoclonal antibody production. mAbs.[2][4][5][6][7][8] Link

  • Shukla, A.A., et al. (2017). Host cell protein clearance in downstream processing.[3][4][7][8][9][10] Biotechnology Progress.[2] Link

  • EMD Millipore. (2018). Pellicon® Ultrafiltration/Diafiltration Operations Protocol Guide.[11] Sigma-Aldrich. Link

Sources

Validation & Comparative

A Comparative Analysis of 2,4,5-T Derived Herbicides and Modern Alternatives: Efficacy, Mechanism, and Environmental Impact

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the chemical arsenal against unwanted vegetation has continuously evolved. This guide provides a detailed, technical comparison of the historically significant 2,4,5-T derived herbicides and their modern counterparts, focusing on efficacy, mode of action, and the critical lens of environmental and human health. This document is intended for researchers, scientists, and professionals in drug development and agriculture who require a nuanced understanding of herbicide science beyond simple product labels.

The Legacy of Phenoxy Herbicides: The Case of 2,4,5-T

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide, a class of compounds that mimic the natural plant growth hormone indole-3-acetic acid (IAA).[1] Its primary mode of action is to induce uncontrolled, unsustainable growth in broadleaf plants, leading to stem curling, leaf malformation, and eventual death.[1] Historically, 2,4,5-T was highly effective and widely used for controlling woody and broadleaf weeds in forestry, rangeland, and along rights-of-way.[2][3]

However, the legacy of 2,4,5-T is irrevocably tainted by its association with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic contaminant formed during its manufacturing process.[2][4][5] The devastating health and environmental consequences observed from the use of "Agent Orange," a mixture of 2,4,5-T and 2,4-D, during the Vietnam War ultimately led to the ban of 2,4,5-T in the United States in 1985 and its restriction under the Rotterdam Convention.[2][4]

Mechanism of Action: A Disruptive Mimic

As a synthetic auxin, 2,4,5-T overwhelms the natural hormonal balance in susceptible plants. It binds to auxin receptors, leading to the over-expression of genes involved in cell growth and division. This results in a cascade of detrimental effects:

  • Uncontrolled Cell Division and Elongation: Leading to epinasty (downward bending of leaves), stem twisting, and callus formation.

  • Disruption of Phloem and Xylem: Impairing the transport of nutrients and water.

  • Senescence and Necrosis: Accelerated aging and tissue death.

Figure 1: Simplified mechanism of action for 2,4,5-T.

The Modern Herbicide Landscape: Diverse Mechanisms and Broader Spectrums

Modern herbicides have diversified significantly in their modes of action, offering a broader spectrum of weed control and, in many cases, improved safety profiles. Key modern alternatives that have largely replaced 2,4,5-T and other phenoxy herbicides include glyphosate, dicamba, and triclopyr.

Glyphosate: A Systemic, Non-Selective Powerhouse

Glyphosate is a broad-spectrum, non-selective systemic herbicide, meaning it is effective against a wide range of grasses, broadleaf weeds, and sedges.[6] Its mode of action is fundamentally different from that of synthetic auxins.

Mechanism of Action: Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[6][7] This enzyme is a key component of the shikimate pathway, which is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms.[7] The depletion of these vital amino acids leads to a cessation of protein synthesis and, ultimately, plant death.

Figure 2: Simplified mechanism of action for glyphosate.
Dicamba and Triclopyr: Modern Synthetic Auxins

Dicamba and triclopyr, like 2,4,5-T, are synthetic auxin herbicides.[8][9] They are primarily used for the control of broadleaf weeds. While sharing a similar mode of action with 2,4,5-T, modern formulations have been developed to address some of the historical issues, such as volatility.

Mechanism of Action: Similar to 2,4,5-T, dicamba and triclopyr mimic natural auxins, leading to uncontrolled growth and eventual death of susceptible broadleaf plants.[8][9]

Comparative Efficacy: A Data-Driven Analysis

Direct comparative field data between 2,4,5-T and modern herbicides is scarce due to the longstanding ban on 2,4,5-T. However, existing research on 2,4-D (a closely related phenoxy herbicide) and modern alternatives provides valuable insights.

HerbicideMode of ActionPrimary Target WeedsEfficacy Highlights
2,4,5-T Synthetic AuxinBroadleaf weeds, woody plantsHighly effective as a defoliant.[3]
Glyphosate EPSP Synthase InhibitorBroad-spectrum (grasses, broadleaf weeds, sedges)Excellent systemic control, including roots. Tank-mixing with 2,4-D or dicamba can enhance broadleaf weed control.[10]
Dicamba Synthetic AuxinBroadleaf weedsEffective against many glyphosate-resistant broadleaf weeds.[11] Can be more effective than 2,4-D on certain species like Conyza bonariensis.[12]
Triclopyr Synthetic AuxinWoody plants, broadleaf weedsParticularly effective for controlling woody and herbaceous broadleaf plants with little to no impact on grasses.[8]

A study comparing 2,4-D and dicamba, with and without glyphosate, demonstrated that tank mixtures often provide superior control of broadleaf weeds compared to individual applications.[10][12] For example, when glyphosate was combined with 2,4-D or dicamba, control of sicklepod was significantly higher than with single herbicide treatments.[10]

Experimental Protocols for Herbicide Efficacy Assessment

To ensure the scientific integrity of herbicide efficacy claims, standardized experimental protocols are essential. The following outlines a general workflow for conducting a comparative herbicide efficacy trial.

Dose-Response Assay (Greenhouse)

This laboratory-based assay is crucial for determining the concentration of a herbicide required to inhibit weed growth by a certain percentage (e.g., GR₅₀ - the dose causing 50% growth reduction).

Methodology:

  • Plant Culture: Grow target weed species from seed in a controlled greenhouse environment to a uniform growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare a series of herbicide concentrations (e.g., 0, 0.1x, 0.5x, 1x, 2x, 10x the recommended field rate).

  • Application: Apply the different herbicide concentrations to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

  • Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Data Collection: After a set period (e.g., 14-21 days), assess plant injury visually (on a scale of 0-100%) and measure plant biomass (fresh or dry weight).

  • Data Analysis: Use statistical software to fit a dose-response curve to the data and calculate the GR₅₀ value for each herbicide.

Figure 3: Workflow for a dose-response assay.
Field Efficacy Trial

Field trials are essential to evaluate herbicide performance under real-world conditions, considering environmental variables and crop safety.

Methodology:

  • Site Selection: Choose a field with a natural and uniform infestation of the target weed species.

  • Experimental Design: Use a randomized complete block design with at least four replications to minimize the effects of field variability.[13]

  • Plot Establishment: Mark out individual treatment plots of a standardized size.

  • Treatments: Apply the different herbicides at their recommended field rates using a calibrated field sprayer. Include an untreated control for comparison.

  • Assessments: Evaluate weed control at regular intervals (e.g., 14, 28, and 56 days after application) using visual ratings (0% = no control, 100% = complete control) and/or weed density and biomass measurements.

  • Crop Tolerance: If applied in a crop, assess any signs of phytotoxicity (e.g., stunting, discoloration, malformation).

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Environmental Fate and Toxicological Comparison

A critical aspect of comparing these herbicides is their environmental impact and toxicity profiles.

Feature2,4,5-TGlyphosateDicambaTriclopyr
Soil Half-Life 21-24 days[2]Varies widely (days to months)1-4 weeks~30 days[8]
Aquatic Toxicity Moderately toxicFormulations can be toxic to aquatic organismsCan be toxic to aquatic invertebratesEster formulation is highly toxic to fish[8]
Mammalian Toxicity (Acute) ModerateLowLow to moderateLow
Carcinogenicity Possible human carcinogen (IARC Group 2B)[2]Probable human carcinogen (IARC Group 2A)Not classifiable as to its carcinogenicity to humans (IARC Group 3)Evidence of carcinogenicity in animals
Key Environmental Concern TCDD (dioxin) contaminationPotential impacts on non-target organisms and soil microbiotaVolatility and off-target driftPotential for off-site movement in runoff

The primary concern with 2,4,5-T remains the extreme toxicity of its TCDD contaminant.[2][4][5] While modern herbicides have their own environmental considerations, such as the potential for glyphosate to impact non-target organisms and the volatility and drift issues associated with dicamba, they do not carry the same legacy of a highly toxic and persistent contaminant.[11]

Conclusion: A Shift Towards Specificity and Reduced Collateral Damage

The evolution from 2,4,5-T to modern herbicides represents a significant shift in weed management strategies. While 2,4,5-T was undeniably effective, its broad-spectrum, indiscriminate nature, coupled with the severe toxicity of its TCDD contaminant, rendered it an unacceptable risk.

Modern herbicides, while not without their own environmental and health considerations, offer more diverse modes of action, allowing for more targeted and integrated weed management programs. The development of herbicide-resistant crops has further enabled the use of non-selective herbicides like glyphosate with greater precision.

For the research and drug development community, understanding the historical context and the distinct molecular mechanisms of these compounds is crucial for the development of future herbicides that are not only highly efficacious but also possess improved safety profiles and minimal environmental impact. The focus must continue to be on designing molecules that target specific biological pathways in weeds while minimizing off-target effects on crops, humans, and the broader ecosystem.

References

  • Bovey, R. W., & Young, A. L. (1980). The Science of 2,4,5-T and Associated Phenoxy Herbicides. John Wiley & Sons.
  • Duke, S. O., & Powles, S. B. (2008). Glyphosate: a once-in-a-century herbicide. Pest Management Science, 64(4), 319–325.
  • Egan, J. F., Barlow, K. M., & Mortensen, D. A. (2014). A meta-analysis on the effects of 2,4-D and dicamba on 236 plant species. Pest Management Science, 70(12), 1773–1783.
  • Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Dicamba General Fact Sheet. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Glyphosate General Fact Sheet. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Triclopyr General Fact Sheet. Retrieved from [Link]

  • University of Bristol. (n.d.). 2,4,5-T (Agent Orange). Retrieved from [Link]

  • Wikipedia. (2023, October 26). 2,4,5-Trichlorophenoxyacetic acid. In Wikipedia. Retrieved from [Link]

  • Biomonitoring California. (2019, July). 2,4,5-T Fact Sheet. Retrieved from [Link]

  • Peterson, R. K. D., & Hulting, A. G. (2016). A perspective on how glyphosate and 2,4-D in wetlands may impact climate change. Cogent Environmental Science, 2(1), 1234567.
  • Biomonitoring California. (2019, July). 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). Retrieved from [Link]

  • Reddit. (2022, May 14). Help me understand specifically how weed killers like 2,4D hurt the environment. Retrieved from [Link]

  • Agriculture and Agri-Food Canada. (1993). Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • Wikipedia. (2023, November 2). 2,4-Dichlorophenoxyacetic acid. In Wikipedia. Retrieved from [Link]

  • Osipe, J. B., Oliveira Jr., R. S., Constantin, J., Takano, H. K., & Biffe, D. F. (2017).
  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]

  • Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from [Link]

  • Wikipedia. (2023, October 26). 2,4,5-Trichlorophenoxyacetic acid. In Wikipedia. Retrieved from [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]

  • European and Mediterranean Plant Protection Organization. (n.d.). PP 1/152 (4) Design and analysis of efficacy evaluation trials. Retrieved from [Link]

  • Forestry Commission. (1979). The safety of the herbicides 2, 4-D and 2, 4, 5-T. (Bulletin No. 57). H.M.
  • Greenpeace. (2015). Toxicology of glyphosate, isoxaflutole, dicamba and possible combination effects. Retrieved from [Link]

  • Wikipedia. (2023, November 1). Glyphosate. In Wikipedia. Retrieved from [Link]

  • Khan, I. A., Khan, R., & Khan, M. A. (2013). Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat. American Journal of Plant Sciences, 4(12), 2328–2332.
  • International Journal of Research in Agronomy. (2024). Evaluation of herbicide efficacy and combinations for weed management in non-crop situations. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Glyphosate Technical Fact Sheet. Retrieved from [Link]

  • Zuanazzi, J. A. S., & Zuin, V. G. (2012). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. In Herbicides - Properties, Synthesis and Control of Weeds. IntechOpen.
  • University of Wisconsin-Madison. (n.d.). Herbicide Evaluation Program. Retrieved from [Link]

  • Beltran-Garcia, M. J., Gressel, J., & Danao, M. G. C. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52945.
  • Wikipedia. (2023, September 29). Triclopyr. In Wikipedia. Retrieved from [Link]

  • YouTube. (2024, May 11). Understanding Triclopyr Chemistry for the control of woody weeds in different places. Retrieved from [Link]

Sources

Analytical Method Validation: A Comparative Guide to ICH Q2(R2) Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradigm Shift

The validation of analytical procedures has evolved from a static "checkbox" exercise into a dynamic lifecycle management process. With the recent adoption of ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development), the industry now faces a dual requirement: rigorous statistical validation combined with a holistic understanding of method design.

This guide serves two purposes:

  • Objectively Compare the validation performance of two dominant analytical platforms—High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—under the new guidelines.

  • Provide an actionable, self-validating protocol for establishing Linearity and Range, the cornerstone of quantitative analysis.

Part 1: The Comparative Landscape

HPLC-UV vs. LC-MS/MS for Impurity Profiling

In drug development, the choice of technique dictates the validation strategy. While HPLC-UV remains the workhorse for high-concentration assays, LC-MS/MS is indispensable for trace genotoxic impurities.

The following data compares validation performance metrics for a representative impurity (Generic API Impurity A) validated under ICH Q2(R2) standards.

Table 1: Performance Comparison Matrix
Validation ParameterHPLC-UV (Diode Array)LC-MS/MS (Triple Quad)Scientific Insight
Specificity Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) > 1.5 required. Relies on chromatographic separation.[1]
Mass-to-Charge (

) discrimination. High specificity even with co-eluting peaks.
Causality: UV is non-specific; it requires physical separation. MS separates by mass, allowing faster run times but requiring "Matrix Effect" validation.
Limit of Quantitation (LOQ)

(

)

to

Sensitivity: MS is orders of magnitude more sensitive, essential for mutagenic impurities (ICH M7).
Precision (Repeatability)


Stability: UV detectors are more stable. MS ionization is subject to fluctuation, requiring stable isotope labeled (SIL) internal standards.
Linearity Range

to

orders of magnitude

to

orders of magnitude
Dynamic Range: MS detectors saturate easily; UV is linear until Beer-Lambert deviation.
Robustness Risk Low (pH, Temp, Flow)High (Ion Suppression, Cone Voltage)Risk: MS validation must include an assessment of matrix effects (ion suppression/enhancement), which is not required for UV.
Expert Commentary on Technique Selection
  • Choose HPLC-UV for Potency/Assay validation (98-102% specification). The superior precision (<1% RSD) is critical here; MS precision is often insufficient for tight assay specs.

  • Choose LC-MS/MS for Trace Impurities.[2] When the specification is <0.1%, UV often hits its noise floor (Signal-to-Noise < 10). Under ICH Q2(R2), MS validation now explicitly requires evaluation of spectral purity and ionization suppression.

Part 2: Deep Dive into Validation Parameters (ICH Q2(R2))

The ICH Q2(R2) revision introduces a "Lifecycle" approach. Validation is no longer a one-time event but a confirmation of the Analytical Target Profile (ATP) defined in ICH Q14.

Specificity (Selectivity)[3][4]
  • Definition: The ability to assess the analyte unequivocally in the presence of components like impurities, degradants, and matrix.

  • Protocol Requirement:

    • UV: Peak Purity analysis (using Diode Array 3D plots) is mandatory to prove no co-elution.

    • MS: Monitor precursor-to-product ion transitions (MRM). You must demonstrate that the blank matrix gives no signal at the specific transition.

Linearity and Range
  • Definition: The ability to obtain results directly proportional to the concentration of the analyte.[3]

  • The Q2(R2) Nuance: It is not enough to just show

    
    . You must analyze the residuals . A high correlation coefficient can hide a non-linear bias (e.g., detector saturation).
    
Accuracy (Trueness)
  • Definition: Closeness of agreement between the value found and an accepted reference value.[3]

  • Self-Validating System: Use "Spike Recovery." Spike the analyte into the sample matrix at 80%, 100%, and 120% of the target concentration.

    • Acceptance: 98.0–102.0% for Assay; 80.0–120.0% for Impurities.

Precision
  • Repeatability: Same analyst, same day, same instrument (n=6).

  • Intermediate Precision: Different days, different analysts, different equipment.

  • Causality: If Intermediate Precision RSD >> Repeatability RSD, the method is not robust (likely sensitive to environmental factors or analyst technique).

Part 3: Experimental Protocol

Workflow: Determination of Linearity & Range

Objective: Establish the linear dynamic range for Impurity A using HPLC-UV, ensuring compliance with the "Residual Analysis" requirement of ICH Q2(R2).

Step 1: Preparation of Solutions
  • Stock Solution (1.0 mg/mL): Weigh 100 mg of Standard A into a 100 mL volumetric flask. Dissolve in Diluent (50:50 Water:Acetonitrile).

  • Linearity Series: Prepare at least 5 concentration levels . For an impurity limit of 0.1%, prepare levels at:

    • Level 1: LOQ (approx 0.05%)[4]

    • Level 2: 50% of Spec

    • Level 3: 100% of Spec (Target)

    • Level 4: 120% of Spec

    • Level 5: 150% of Spec

Step 2: Instrumental Analysis
  • Injection: Triplicate injections of each level.

  • Randomization: Inject levels in random order (not 1

    
     5) to avoid "carryover bias" skewing the regression.
    
Step 3: Data Calculation & Residual Analysis

Do not rely solely on the correlation coefficient (


).
  • Plot Signal (

    
    ) vs. Concentration (
    
    
    
    ).[5]
  • Calculate the Regression Equation:

    
    .
    
  • Calculate % Bias (Residual) for each point:

    
    
    
  • Acceptance Criteria:

    • Correlation Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      .[4][5]
    • 
      -intercept bias 
      
      
      
      of the response at 100% level.
    • Residual Bias: Each point must be within

      
       (or 
      
      
      
      at LOQ). If the residuals show a "U-shape" or systematic trend, the method is non-linear, regardless of
      
      
      .

Part 4: Visualization & Logic Flow

Diagram 1: The ICH Q14/Q2(R2) Lifecycle

This diagram illustrates the flow from Method Development (Q14) to Validation (Q2) and ongoing Monitoring.

ValidationLifecycle ATP ICH Q14: Analytical Target Profile (Define Requirements) Dev Method Development (Risk Assessment & Robustness) ATP->Dev Design Stage ValProtocol Validation Protocol (Select Parameters) Dev->ValProtocol Finalize Method Execution Experimental Execution (Data Generation) ValProtocol->Execution Review Data Review (Pass/Fail Criteria) Execution->Review Review->Dev Fail (Iterate) Report Validation Report (ICH Q2 R2 Compliant) Review->Report Pass Monitor Lifecycle Monitoring (Change Management) Report->Monitor Monitor->ATP Continuous Improvement

Caption: The integrated lifecycle approach linking Analytical Procedure Development (ICH Q14) with Validation (ICH Q2(R2)).

Diagram 2: Validation Parameter Decision Matrix

Not all tests are required for all methods. This logic tree helps select the correct parameters based on the assay type.

ParameterSelection Start Select Assay Type ID Identification Test Start->ID ImpurityQuant Impurity (Quantitative) Start->ImpurityQuant ImpurityLimit Impurity (Limit Test) Start->ImpurityLimit Assay Assay / Potency Start->Assay Spec Specificity ID->Spec Required ImpurityQuant->Spec Lin Linearity & Range ImpurityQuant->Lin Acc Accuracy ImpurityQuant->Acc Prec Precision ImpurityQuant->Prec QL Quantitation Limit (QL) ImpurityQuant->QL ImpurityLimit->Spec DL Detection Limit (DL) ImpurityLimit->DL Assay->Spec Assay->Lin Assay->Acc Assay->Prec

Caption: Decision matrix for selecting validation parameters based on the analytical intent (Identification, Impurity, or Assay).

References

  • International Council for Harmonisation (ICH). (2023).[6][4][7] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). (2023).[6][7] ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • Food and Drug Administration (FDA). (2024).[8] Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development. [Link]

Sources

comparative study of the persistence of chlorobenzene-based pesticides in soil

[1][2][3]

Executive Summary: The Chlorination Paradox

Audience: Drug Development Professionals & Environmental Chemists Context: Chlorobenzene scaffolds are foundational to both agrochemicals (fungicides/insecticides) and pharmaceutical intermediates. Their environmental persistence is a double-edged sword: the carbon-chlorine (C-Cl) bond provides metabolic stability for efficacy but creates recalcitrance in soil matrices.

This guide objectively compares the persistence of high-valency chlorobenzenes (e.g., Hexachlorobenzene) against lower-valency and functionalized analogues (e.g., PCNB, DDT). We analyze the "Threshold of Recalcitrance" —the point at which microbial oxidative enzymes fail, necessitating slower anaerobic reductive pathways.

Comparative Performance Analysis

Physicochemical & Persistence Profile

The persistence of chlorobenzenes in soil is not linear; it follows a logarithmic increase relative to the degree of chlorination (


Table 1: Comparative Persistence Metrics in Standard Agricultural Soil (Aerobic, 20°C)

CompoundStructureCl LoadLog

Soil Half-Life (

)
Primary Dissipation Route
Hexachlorobenzene (HCB)

65.733.0 – 9.0 Years Volatilization / Sequestration
Pentachlorobenzene (PeCB)

55.17194 – 345 Days Volatilization / Slow Reductive Dechlorination
PCNB (Quintozene)

54.64100 – 300 Days Biotransformation (to PCA/PCTA)
DDT

56.912 – 15 Years Sequestration / Conversion to DDE
1,2,4-Trichlorobenzene

34.0220 – 100 Days Aerobic Biodegradation (Ring Cleavage)

Key Insight:

  • The Steric Blockade: HCB represents the "terminal sink." With no adjacent hydrogen atoms, aerobic dioxygenases cannot initiate electrophilic attack. Degradation requires anaerobic conditions for reductive dechlorination.[1]

  • Functional Group Leverage: PCNB, despite having 5 chlorines, degrades faster than PeCB because the nitro group (

    
    ) provides a "handle" for microbial nitro-reductases, bypassing the stable C-Cl bond initially.
    

Mechanistic Pathways: The Divergence Point

Understanding the degradation mechanism is critical for predicting environmental fate. The pathway splits based on oxygen availability and chlorination density.

Pathway Visualization

The following diagram illustrates the Metabolic Divergence between highly chlorinated (recalcitrant) and lower chlorinated (degradable) benzenes.

Chlorobenzene_Degradationcluster_anaerobicAnaerobic Zone (Reductive Dechlorination)cluster_aerobicAerobic Zone (Oxidative Ring Cleavage)HCBHexachlorobenzene (HCB)(Recalcitrant Sink)PeCBPentachlorobenzeneHCB->PeCB -Cl / +H (Slow)TeCBTetrachlorobenzenePeCB->TeCB -Cl / +HTCBTrichlorobenzeneTeCB->TCB -Cl / +HPCNBPCNB (Quintozene)PCAPentachloroaniline(Metabolite)PCNB->PCA Nitro-reduction (-NO2 -> -NH2)DCBDichlorobenzeneTCB->DCB Co-metabolismChlorocatecholChlorocatechol(Ring Cleavage Precursor)TCB->Chlorocatechol Aerobic transitionDCB->Chlorocatechol Dioxygenase AttackCO2Mineralization (CO2 + Cl-)Chlorocatechol->CO2 Ortho-cleavage

Figure 1: Metabolic fate of chlorobenzenes. Note the bottleneck at HCB/PeCB which requires anaerobic conditions to "unlock" the ring for eventual aerobic mineralization.

Experimental Protocol: Validating Persistence (OECD 307 Modified)

To rigorously compare these compounds, one cannot simply mix soil and solvent. The high volatility of chlorobenzenes requires a Flow-Through Soil Metabolism System .

Methodology: Aerobic/Anaerobic Soil Metabolism

Objective: Determine


Phase 1: System Setup & Application
  • Soil Selection: Select four soils varying in pH (5.5–8.0), Organic Carbon (0.5–2.5%), and texture (Sandy Loam vs. Clay Loam). Why: Adsorption (

    
    ) dictates bioavailability.
    
  • Acclimatization: Sieved soil (2mm) is incubated at 40-50% Maximum Water Holding Capacity (MWHC) for 14 days in the dark. Why: Restores microbial biomass shocked during sampling.

  • Test Substance Application: Apply

    
    -labeled chlorobenzene (uniformly labeled ring) dissolved in minimal acetone (<0.1% v/w of soil). Why: Radiolabeling is the only way to track "bound" residues effectively.
    
Phase 2: The Flow-Through Incubation (The Critical Control)

Static jars are insufficient due to volatility. Use a continuous air-flow system.

Experimental_WorkflowAirSourceCO2-Free Moist Air(Inlet)SoilVesselSoil Incubation Flask(Dark, 20°C)AirSource->SoilVesselFlow 30 mL/minTrap1Trap 1: Ethylene Glycol(Captures Volatile Organics)SoilVessel->Trap1VolatilesAnalysisLSC & HPLC/GC-MSMass BalanceSoilVessel->AnalysisExtraction (QuEChERS)Trap2Trap 2: 0.1M H2SO4(Captures Alkaline Volatiles)Trap1->Trap2Trap3Trap 3: 1M KOH(Captures 14C-CO2)Trap2->Trap3Trap3->AnalysisQuantify Mineralization

Figure 2: Flow-through apparatus design. Trap 1 is crucial for chlorobenzenes to differentiate between "degraded" and "evaporated" compound.

Phase 3: Extraction & Analysis (Self-Validating Logic)
  • Solvent Extraction: Extract soil sequentially with Acetonitrile/Water (80:20) and then pure Ethyl Acetate.

  • Mass Balance Check: Sum of Radioactivity in (Extracts + Traps + Non-Extractable Residues) must be 90–110% .

    • If <90%: Check system leaks or inadequate combustion of soil pellets (bound residue).

    • If >110%: Check calibration of Liquid Scintillation Counter (LSC).

  • Chromatography: Analyze extracts via GC-MS/ECD .

    • Causality Check: If HCB decreases but no

      
       is generated, and Trap 1 (Ethylene Glycol) is high, the loss is physical (volatilization) , not biological.
      

Expert Insights: Factors Driving Persistence

The "Aged Residue" Phenomenon

In comparative studies, freshly spiked HCB degrades faster than "weathered" HCB found in field samples.

  • Mechanism: Over time, hydrophobic chlorobenzenes diffuse into the nanopores of soil organic matter (humic/fulvic acids).

  • Implication: Laboratory

    
     values often underestimate field persistence. For drug development/toxicology, assume the upper limit of the half-life range.
    
The Anaerobic Switch

Field data confirms that waterlogged soils (anaerobic) accelerate the breakdown of highly chlorinated congeners (HCB, PeCB) via Dehalococcoides bacteria.

  • Protocol Tip: To study this, flood the soil in the OECD 307 setup and purge with Nitrogen instead of Air. This usually reduces HCB half-life from years to months.

References

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • Field, J. A., & Sierra-Alvarez, R. (2008).[1][2] Microbial degradation of chlorinated benzenes. Biodegradation, 19(4), 463–480.[1] [Link]

  • Beck, J., & Hansen, K. E. (1974).[3][4] The degradation of quintozene, pentachlorobenzene, hexachlorobenzene and pentachloroaniline in soil. Pesticide Science, 5(1), 41–48.[5][3] [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Hexachlorobenzene. U.S. Department of Health and Human Services. [Link]

  • Rice, P. J., et al. (2018). Off-site transport of fungicides with runoff: A comparison of flutolanil and pentachloronitrobenzene. Ecotoxicology and Environmental Safety, 156, 113-122. [Link]

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